Palladium(II) iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
palladium(2+);diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUTDROYPGBMR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-38-7 | |
| Record name | Palladium diiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium iodide (PdI2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Palladium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) iodide (PdI₂), a crucial though less common precursor in palladium chemistry compared to its chloride counterpart, serves as a valuable catalyst and synthetic intermediate in various chemical transformations. Its applications span organic synthesis, including cross-coupling reactions, and materials science for the development of conductive materials and nanoparticles. This technical guide provides an in-depth overview of the core synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their practical applications.
Core Synthesis Methodologies
The preparation of this compound can be broadly categorized into three primary methodologies: the reaction of a palladium salt with an iodide source, the direct combination of the elemental constituents, and metathesis reactions. Each method offers distinct advantages and yields different polymorphs of the final product.
Precipitation from a Palladium(II) Salt Solution
This is a widely utilized laboratory-scale method that involves the reaction of a soluble palladium(II) salt with an alkali metal iodide in an aqueous solution. The insolubility of this compound in water drives the reaction to completion, leading to its precipitation.
Experimental Protocol:
A common precursor for this method is a solution of palladium in nitric acid, which forms palladium(II) nitrate (B79036) in situ.
-
Materials:
-
Palladium metal (sponge or powder)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Iodide (NaI)
-
Deionized water
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve a known quantity of palladium metal in concentrated nitric acid. The reaction can be vigorous, so controlled addition is recommended. Heating may be required to ensure complete dissolution. This forms a dilute solution of palladium(II) nitrate.
-
In a separate vessel, prepare a saturated aqueous solution of sodium iodide.
-
Heat the palladium nitrate solution to approximately 80°C.[1]
-
Slowly add the sodium iodide solution to the heated palladium nitrate solution with constant stirring.
-
A black precipitate of this compound will form immediately.
-
Continue stirring at 80°C for a defined period to ensure complete precipitation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts and byproducts.
-
Dry the collected this compound in a desiccator or a vacuum oven at a low temperature to yield a fine black powder.
-
Quantitative Data:
| Parameter | Value/Range | Reference |
| Purity | Commercially available up to 99.998% | |
| Yield | Typically high due to the low solubility of the product. | |
| Melting Point | 350 °C (decomposes) | [1] |
| Density | 6.003 g/cm³ | [1] |
Reaction Workflow:
Direct Combination of Elements
This method is employed for the synthesis of the high-temperature α-polymorph of this compound. It involves the direct reaction of palladium metal with iodine vapor at elevated temperatures.
Experimental Protocol:
-
Materials:
-
High-purity Palladium metal (powder or sponge)
-
Iodine (I₂) crystals
-
Quartz tube
-
Tube furnace
-
-
Procedure:
-
Place a stoichiometric amount of palladium metal and iodine crystals in a quartz tube.
-
Evacuate the tube and seal it under vacuum to prevent oxidation of palladium and sublimation of iodine at lower temperatures.
-
Place the sealed quartz tube in a tube furnace.
-
Gradually heat the furnace to a temperature above 600°C.[1]
-
Maintain this temperature for several hours to ensure the complete reaction between the palladium and iodine vapor.
-
After the reaction is complete, cool the furnace slowly to room temperature to allow for the formation of crystalline α-Palladium(II) iodide.
-
Carefully open the quartz tube in a fume hood to retrieve the product.
-
Quantitative Data:
| Parameter | Value/Range | Reference |
| Reaction Temperature | > 600 °C | [1] |
| Product Polymorph | α-PdI₂ | [1] |
| Crystal Structure | Orthorhombic | [1] |
Reaction Workflow:
References
Palladium(II) Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Palladium(II) Iodide (PdI₂). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of key processes.
Physical Properties
This compound is an inorganic compound that appears as black crystals.[1][2][3][4] It is commercially available, though less common than palladium(II) chloride. PdI₂ is known to exist in three polymorphic forms: α, β, and γ.[1] The α-modification possesses an orthorhombic crystal structure.[1]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | PdI₂ | [1][2][3] |
| Molar Mass | 360.23 g/mol | [2][3][5] |
| Appearance | Black crystals/powder | [3][4] |
| Density | 6.003 g/cm³ | [2][3][4] |
| Melting Point | 350 °C (decomposes) | [1][2][3][4][6] |
| Boiling Point | Not applicable (decomposes) | [3][4] |
| Crystal Structure (α-form) | Orthorhombic | [1] |
| Space Group (α-form) | Pnmn | [1] |
Solubility
This compound is notable for its poor solubility in water and most organic solvents.[1][2][5][6] However, it exhibits solubility in the presence of certain reagents.
| Solvent | Solubility | References |
| Water | Insoluble | [1][2][4][5] |
| Ethanol | Insoluble | [2][7] |
| Diethyl ether | Insoluble | [2][6][7] |
| Dilute Nitric Acid | Insoluble | [2][6][7] |
| Dilute Hydrochloric Acid | Insoluble | [2][6][7] |
| Ammonia | Soluble | [2][6][7] |
| Methyl Acetate | Soluble | [2][6][7] |
| Potassium Iodide Solution | Soluble | [2][6][7] |
| Hydriodic Acid | Slightly soluble | [2][6][7] |
| Concentrated Nitric Acid | Slightly soluble | [2][6][7] |
Chemical Properties and Reactivity
This compound serves as a versatile reagent and catalyst in various chemical transformations. Its reactivity is characterized by its interactions with coordinating ligands and its role in catalytic cycles.
A key reaction of PdI₂ is its dissolution in a solution containing excess iodide ions to form the stable tetraiodopalladate(II) anion, [PdI₄]²⁻.[1] This complex formation is a common method to bring palladium into an aqueous solution.
Catalytic Activity
PdI₂ is an effective catalyst, particularly in the field of organic synthesis. It is utilized in a range of reactions, including:
-
Oxidative Carbonylation: PdI₂-based catalytic systems are efficient in various carbonylation processes, including the synthesis of maleic diesters and cyclic carbonates.[1]
-
Heck Reaction: Palladium-catalyzed carbon-carbon bond formation between aryl or vinyl halides and activated alkenes.[8][9]
-
Suzuki-Miyaura Coupling: A cross-coupling reaction between organoboron compounds and organic halides, widely used for the synthesis of biaryl compounds.[10][11]
-
Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond.
-
Synthesis of Unsymmetrical Ureas: PdI₂ is involved in the synthesis of both symmetrical and unsymmetrical ureas.[6][7]
Thermal Decomposition
This compound decomposes upon heating to its melting point of 350 °C.[1][2][3][4][6] The thermal decomposition of palladium(II) complexes can lead to the formation of metallic palladium.
Experimental Protocols
This section outlines generalized methodologies for key experiments related to the characterization and application of this compound.
Synthesis of this compound
A common laboratory-scale synthesis of PdI₂ involves the precipitation from a palladium salt solution.
Procedure:
-
A dilute solution of palladium in nitric acid is prepared.
-
A solution of sodium iodide is added to the palladium solution.
-
The reaction mixture is heated to approximately 80 °C.[1]
-
The resulting black precipitate of this compound is collected by filtration, washed with water, and dried.
Alternatively, the α-polymorph can be synthesized by the direct reaction of elemental palladium and iodine at temperatures exceeding 600 °C.[1]
Characterization by Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique to confirm the crystalline phase and purity of PdI₂.
Methodology:
-
A small amount of the finely ground PdI₂ powder is placed onto a sample holder.
-
The sample is mounted in a powder X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of PdI₂.
Methodology:
-
A small, accurately weighed sample of PdI₂ (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, revealing the decomposition temperature.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
The following provides a general workflow for a PdI₂-catalyzed Suzuki-Miyaura reaction.
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid derivative, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water or THF/water).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the this compound catalyst (and a phosphine (B1218219) ligand if required).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the biaryl product.[10]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving palladium catalysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs [frontiersin.org]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
Unraveling the Structure of Palladium(II) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Palladium(II) iodide (PdI₂), a key inorganic compound with applications in catalysis and material synthesis. Understanding its structural nuances is critical for leveraging its chemical properties. This document outlines the known polymorphs of PdI₂, their crystallographic data, detailed synthesis protocols, and the analytical workflow for their characterization.
Introduction to this compound Polymorphism
This compound is a black, crystalline solid that is insoluble in water.[1] It is known to exist in at least three distinct polymorphic forms: α-PdI₂, β-PdI₂, and γ-PdI₂.[1] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, as different polymorphs of the same compound can exhibit varied physical and chemical properties, including stability, solubility, and reactivity. The α and β forms are well-characterized crystalline structures, while the γ-form is considered to be nearly amorphous.[1]
Crystal Structure of PdI₂ Polymorphs
The two primary crystalline forms of this compound, α-PdI₂ and β-PdI₂, have been characterized by single-crystal and powder X-ray diffraction techniques.
α-Palladium(II) Iodide
The α-polymorph is the high-temperature phase of PdI₂. Its structure is orthorhombic, belonging to the space group Pnmn. In this structure, palladium atoms are coordinated in a square planar geometry by four iodine atoms. These square planar [PdI₄] units are linked together to form a layered structure.
β-Palladium(II) Iodide
The β-polymorph represents a more stable form at lower temperatures. It crystallizes in the monoclinic system with the space group P2₁/c. Similar to the alpha form, the fundamental structural motif is the square planar [PdI₄] unit. However, the arrangement and stacking of these units differ, leading to a different crystal symmetry and density.
Quantitative Crystallographic Data
The crystallographic data for the α and β polymorphs of this compound are summarized in the tables below for clear comparison.
Table 1: Crystallographic Data for α-Palladium(II) Iodide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnmn |
| a (Å) | 6.687 |
| b (Å) | 8.000 |
| c (Å) | 3.798 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Formula Units (Z) | 2 |
Data sourced from Thiele, G. et al.
Table 2: Crystallographic Data for β-Palladium(II) Iodide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.797 |
| b (Å) | 10.903 |
| c (Å) | 6.881 |
| α (°) | 90 |
| β (°) | 102.8 |
| γ (°) | 90 |
| Formula Units (Z) | 4 |
Data sourced from Thiele, G. et al.
Experimental Protocols
Detailed methodologies for the synthesis of PdI₂ polymorphs and their subsequent analysis by X-ray diffraction are crucial for reproducible research.
Synthesis of this compound Polymorphs
Protocol 4.1.1: Synthesis of α-PdI₂ (High-Temperature Phase)
-
Reactants: Elemental Palladium (Pd) powder and elemental Iodine (I₂).
-
Procedure: A stoichiometric mixture of palladium and iodine is sealed in an evacuated quartz ampoule.
-
Reaction Conditions: The ampoule is heated in a tube furnace to a temperature exceeding 600 °C.[1]
-
Cooling: The ampoule is slowly cooled to room temperature to allow for the formation of α-PdI₂ crystals.
-
Isolation: The resulting black crystalline product is collected from the ampoule.
Protocol 4.1.2: Synthesis of γ-PdI₂ and Transformation to β-PdI₂
-
Reactants: Tetrachloropalladate(II) solution (H₂PdCl₄) and an aqueous solution of an iodide salt (e.g., KI or NaI).
-
Procedure for γ-PdI₂: An aqueous solution of the iodide salt is added to the H₂PdCl₄ solution at room temperature with stirring. A black, amorphous-like precipitate of γ-PdI₂ immediately forms.[1]
-
Isolation of γ-PdI₂: The precipitate is collected by filtration, washed with deionized water, and dried under vacuum.
-
Transformation to β-PdI₂: The obtained γ-PdI₂ powder is suspended in a dilute solution of hydroiodic acid (HI). The suspension is heated to approximately 140 °C.[1] This thermal treatment in an iodide-rich environment facilitates the phase transformation from the metastable γ-form to the more stable crystalline β-form.
-
Isolation of β-PdI₂: The resulting crystalline β-PdI₂ is collected by filtration, washed, and dried.
Crystal Structure Analysis by X-ray Diffraction (XRD)
This protocol provides a general workflow for single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A suitable single crystal of PdI₂ (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a polarizing microscope. The crystal is mounted on a cryoloop or a glass fiber using a minimal amount of oil or epoxy.
-
Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (commonly 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential crystal degradation. The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated through various angles.
-
Data Processing: The collected raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT). This initial step provides a preliminary model of the atomic positions. The structural model is then refined against the experimental diffraction data using full-matrix least-squares techniques (e.g., using SHELXL). This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.
-
Validation and Finalization: The final refined structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final crystallographic data are typically reported in a Crystallographic Information File (CIF).
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the synthesis pathways and the analytical workflow.
Caption: Synthesis pathways for the α, β, and γ polymorphs of this compound.
References
A Technical Guide to the Thermodynamic Properties of Palladium(II) Iodide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available thermodynamic data for Palladium(II) iodide (PdI₂). It includes key thermodynamic parameters, detailed experimental methodologies for their determination, and visualizations of relevant chemical and logical processes. This information is crucial for understanding the stability, reactivity, and potential applications of PdI₂ in fields ranging from materials science to catalysis in pharmaceutical development.
Core Thermodynamic and Physical Data
This compound is a black, crystalline solid that is insoluble in water.[1][2] Understanding its thermodynamic properties is essential for predicting its behavior in chemical reactions, assessing its stability under various conditions, and designing synthetic routes. The formation of this compound from its constituent elements in their standard states is an exothermic process, as indicated by its negative enthalpy of formation.
The standard formation reaction is given by: Pd(s) + I₂(s) → PdI₂(s)
A summary of the key quantitative data is presented in the table below.
| Property | Symbol | Value | Units | Citations |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -63 | kJ/mol | |
| Standard Molar Entropy | S⁰ | Data not readily available | J/(mol·K) | |
| Standard Gibbs Free Energy of Formation | ΔfG⁰ | Data not readily available | kJ/mol | |
| Molar Mass | M | 360.23 | g/mol | [2][3][4] |
| Density | ρ | 6.003 | g/cm³ at 25°C | [2][3] |
| Decomposition Temperature | Td | 350 | °C | [2][3] |
| Heat Capacity | Cp | Data not readily available | J/(mol·K) |
Note: Values for Standard Molar Entropy (S⁰) and Standard Gibbs Free Energy of Formation (ΔfG⁰) are not commonly listed in standard thermodynamic databases for PdI₂. They must be determined experimentally or calculated using the Gibbs-Helmholtz equation, as detailed in the following sections.
Fundamental Thermodynamic Relationships
The spontaneity and equilibrium of chemical reactions are governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy change is the ultimate criterion for determining if a reaction will proceed spontaneously at constant temperature and pressure.
The relationship is defined by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS
Where:
-
ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.
-
ΔH is the change in enthalpy, representing the heat absorbed or released.
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in entropy, representing the change in disorder or randomness of the system.
Experimental Methodologies
The direct measurement of the standard enthalpy of formation (ΔfH⁰) for a compound like PdI₂ can be challenging. Therefore, indirect methods, primarily solution calorimetry combined with Hess's Law, are typically employed.
Determination of ΔfH⁰ via Solution Calorimetry
Solution calorimetry measures the heat evolved or absorbed when a substance dissolves in a solvent.[5][6] By designing a series of dissolution reactions whose sum corresponds to the formation reaction of the target compound, the enthalpy of formation can be calculated using Hess's Law.
Principle: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. For PdI₂, a hypothetical thermochemical cycle could involve dissolving the reactants (Pd metal, I₂ solid) and the product (PdI₂ solid) in a suitable solvent (e.g., an aqueous solution of a complexing agent that ensures complete dissolution) and measuring the respective heats of solution (q₁, q₂, q₃).
Hypothetical Reaction Scheme:
-
Pd(s) + Solvent → Pd(solvated)²⁺ + ... (ΔH₁)
-
I₂(s) + Solvent → 2I(solvated)⁻ + ... (ΔH₂)
-
PdI₂(s) + Solvent → Pd(solvated)²⁺ + 2I(solvated)⁻ + ... (ΔH₃)
The standard enthalpy of formation (ΔfH⁰) for PdI₂(s) can then be calculated as: ΔfH⁰(PdI₂) = ΔH₁ + ΔH₂ - ΔH₃
Detailed Protocol:
-
Calorimeter Calibration: A coffee-cup or Dewar-type calorimeter is calibrated by measuring the temperature change from a process with a known enthalpy change or by mixing known quantities of hot and cold water to determine the heat capacity of the calorimeter (C_cal).[7][8][9]
-
Sample Preparation: High-purity samples of palladium metal, solid iodine, and synthesized this compound are weighed accurately (to ±0.0001 g).
-
Solvent Preparation: A specific volume of a suitable solvent is placed in the calorimeter, and its initial temperature (T_initial) is monitored until it stabilizes.
-
Measurement of Heat of Solution (q₁): The weighed palladium sample is added to the solvent. The solution is stirred continuously, and the temperature is recorded at regular intervals until a maximum or minimum temperature (T_final) is reached and stabilized.[7][10]
-
Measurement of Heats of Solution (q₂ and q₃): Step 4 is repeated independently for the iodine and this compound samples.
-
Calculation: For each experiment, the heat absorbed by the solution and calorimeter (q_sol) is calculated using the formula: q_sol = (m_sol × c_sol + C_cal) × ΔT Where m_sol is the mass of the solution, c_sol is its specific heat capacity, and ΔT = T_final - T_initial.
-
The enthalpy of the reaction (q_rxn) is the negative of the heat absorbed by the solution (q_rxn = -q_sol).[6]
-
The molar enthalpy change (ΔH) for each dissolution is found by dividing q_rxn by the number of moles of the solute.
-
Hess's Law Application: The calculated molar enthalpies (ΔH₁, ΔH₂, ΔH₃) are used in the thermochemical cycle to determine the final ΔfH⁰ for PdI₂.
Application in Catalysis: The Cross-Coupling Cycle
Palladium compounds, including those formed in-situ from or related to PdI₂, are paramount catalysts in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds.[2] Thermodynamic data helps in understanding catalyst stability and the energy landscape of the catalytic cycle. A prime example is the palladium-catalyzed cross-coupling reaction, which often involves an aryl halide (like an aryl iodide) as a substrate.
The general mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl iodide (Ar-I), breaking the C-I bond and oxidizing the metal to a Pd(II) species.[11][12]
-
Transmetalation: The aryl group on a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Conclusion
This guide has summarized the core thermodynamic and physical data available for this compound. While the standard enthalpy of formation is known, other key parameters such as standard molar entropy and Gibbs free energy of formation require experimental determination. The outlined methodology of solution calorimetry, grounded in Hess's Law, provides a robust framework for obtaining these values. Understanding these thermodynamic properties is not merely academic; it is fundamental to predicting the material's stability and reactivity, which is critical for its application in advanced materials and as a catalyst in the synthesis of complex molecules relevant to the pharmaceutical industry.
References
- 1. Gibbs–Helmholtz equation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound 97 7790-38-7 [sigmaaldrich.com]
- 4. This compound, 99.9% (metals basis), Pd 28% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. web.colby.edu [web.colby.edu]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mhchem.org [mhchem.org]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Historical Preparation of Palladium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of Palladium(II) iodide (PdI₂), a compound of significant interest in catalysis and materials science. The document provides a detailed overview of the seminal methods, complete with experimental protocols and quantitative data, offering valuable insights into the evolution of palladium chemistry.
Precipitation from Aqueous Solution: The Gravimetric Method
One of the earliest and most historically significant methods for preparing this compound was through precipitation from an aqueous solution of a palladium salt using an iodide salt. This method formed the basis for the gravimetric determination of palladium, highlighting its quantitative nature.
Experimental Protocol based on Beamish and Dale (1938)
This protocol is adapted from the work of F. E. Beamish and J. Dale, who refined the gravimetric analysis of palladium using potassium iodide.
Objective: To precipitate this compound quantitatively from a solution of a palladium salt.
Reagents:
-
Palladium chloride (PdCl₂) or another soluble palladium salt
-
Potassium iodide (KI) solution (1% w/v)
-
Dilute hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of the Palladium Solution: A known quantity of the palladium salt is dissolved in distilled water. A small amount of dilute hydrochloric acid is added to ensure the complete dissolution of the palladium salt and to prevent the formation of basic salts. The solution should be diluted to a considerable volume with hot water.
-
Precipitation: The palladium solution is heated to boiling. A 1% solution of potassium iodide is then added slowly, with constant stirring, until no further precipitation is observed. An excess of the potassium iodide solution should be avoided as it can lead to the formation of soluble complex iodides.
-
Digestion of the Precipitate: The suspension is kept on a steam bath for a considerable time to allow the precipitate to coagulate and become more easily filterable.
-
Filtration and Washing: The black precipitate of this compound is collected on a weighed Gooch or sintered glass crucible. The precipitate is washed with hot water until the filtrate is free from soluble iodides.
-
Drying and Weighing: The crucible and precipitate are dried in an oven at a temperature of 100-110 °C to a constant weight. The weight of the this compound is then determined.
Reaction Workflow:
Caption: Workflow for the precipitation of this compound.
Quantitative Data
| Parameter | Value/Observation | Reference |
| Precipitating Agent | 1% Potassium Iodide Solution | Beamish and Dale (1938) |
| Form of Precipitate | Black, voluminous | Original observations |
| Drying Temperature | 100-110 °C | Beamish and Dale (1938) |
| Quantitative Yield | Close to 100% for gravimetric analysis | Assumed for the method |
Direct Combination of Elements: High-Temperature Synthesis of α-Palladium(II) Iodide
The α-polymorph of this compound can be synthesized by the direct reaction of elemental palladium and iodine at elevated temperatures. This method yields a crystalline product with a distinct structure.
Experimental Protocol
This protocol is based on general high-temperature synthesis methods for inorganic halides.
Objective: To synthesize α-Palladium(II) iodide by the direct reaction of its constituent elements.
Materials:
-
Palladium metal powder or sponge
-
Iodine crystals
-
Quartz tube
-
Tube furnace
Procedure:
-
Stoichiometric Mixture: A stoichiometric amount of palladium metal and iodine are placed in a quartz tube.
-
Sealing the Tube: The tube is evacuated and sealed under vacuum to prevent oxidation and sublimation of iodine at high temperatures.
-
Heating: The sealed tube is placed in a tube furnace and heated to a temperature above 600 °C.[1] The reaction is typically carried out for several hours to ensure complete reaction.
-
Cooling: The furnace is slowly cooled to room temperature.
-
Product Recovery: The quartz tube is carefully opened to recover the crystalline α-Palladium(II) iodide.
Reaction Pathway:
Caption: High-temperature synthesis of α-Palladium(II) iodide.
Quantitative Data
| Parameter | Value/Observation | Reference |
| Reaction Temperature | > 600 °C | [1] |
| Product Polymorph | α-form | [1] |
| Expected Yield | High, approaching quantitative | General expectation for direct combination |
Synthesis of β- and γ-Polymorphs of this compound
The β and γ crystalline forms of this compound are typically prepared under aqueous conditions and at lower temperatures compared to the α-form.
Preparation of γ-Palladium(II) Iodide
The γ-modification is obtained as an almost amorphous powder by the addition of an iodide salt to an aqueous solution of tetrachloropalladate(II).[1]
Objective: To synthesize γ-Palladium(II) iodide.
Reagents:
-
Hydrogen tetrachloropalladate(II) (H₂PdCl₄) solution
-
An aqueous solution of an iodide salt (e.g., KI or NaI)
Procedure:
-
Precipitation: To a stirred aqueous solution of hydrogen tetrachloropalladate(II), a solution of an iodide salt is added.
-
Product Formation: A dark, almost amorphous powder of γ-Palladium(II) iodide precipitates from the solution.
-
Isolation: The precipitate is isolated by filtration, washed with water, and dried under vacuum.
Conversion of γ- to β-Palladium(II) Iodide
The β-phase can be obtained by the thermal treatment of the γ-phase in a dilute hydrogen iodide solution.[1]
Objective: To convert γ-Palladium(II) iodide to β-Palladium(II) iodide.
Materials:
-
γ-Palladium(II) iodide
-
Dilute hydrogen iodide (HI) solution
Procedure:
-
Suspension: The γ-Palladium(II) iodide powder is suspended in a dilute solution of hydrogen iodide.
-
Heating: The suspension is heated to approximately 140 °C.[1]
-
Transformation: The γ-phase transforms into the more stable β-phase under these conditions.
-
Isolation: The resulting β-Palladium(II) iodide is isolated by filtration, washed with water, and dried.
Phase Transformation Pathway:
Caption: Conversion of γ- to β-Palladium(II) iodide.
Quantitative Data
| Parameter | Value/Observation | Reference |
| Precursor for γ-PdI₂ | H₂PdCl₄ solution | [1] |
| Precipitant for γ-PdI₂ | Iodide salt solution | [1] |
| Conversion Temperature (γ to β) | ~140 °C | [1] |
| Medium for Conversion | Dilute hydrogen iodide solution | [1] |
This guide provides a foundational understanding of the historical methods employed for the synthesis of this compound. These early techniques, while perhaps less refined than modern synthetic routes, laid the groundwork for the development of palladium chemistry and its widespread application in catalysis and materials science. Researchers can leverage this historical context to inform the design of new synthetic strategies and to better understand the fundamental properties of this important inorganic compound.
References
An In-depth Technical Guide to Palladium(II) Iodide (PdI2): Properties, Applications in Catalysis, and Impact on Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Palladium(II) iodide (PdI2), a significant compound in synthetic chemistry and biomedical research. The document details its fundamental chemical properties, offers in-depth experimental protocols for its application in catalysis, and explores its influence on critical cellular signaling pathways relevant to drug discovery.
Core Properties of this compound
This compound is an inorganic compound that serves as a precursor and catalyst in various chemical transformations.[1] While less common than its chloride counterpart, its unique reactivity makes it valuable in specific synthetic contexts.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 7790-38-7 | [1][2][3][4][5] |
| Molecular Formula | PdI2 | [2][3][6] |
| Molecular Weight | 360.23 g/mol | [2][3][4][5][6] |
| Appearance | Black powder/crystals | [1] |
| Density | 6.003 g/cm³ | [1] |
| Melting Point | 350 °C (decomposes) | [1] |
| Solubility | Insoluble in water. Soluble in ammonia, methyl acetate (B1210297), and potassium iodide solutions. | [1][6] |
Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions
Palladium catalysts are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular frameworks.[7][8] PdI2, or more commonly its in-situ generated active species from Pd(II) precursors, is pivotal in catalyzing key carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds, a common motif in drug molecules. The reaction couples an organoboron species with an aryl or vinyl halide.
This protocol is adapted from established procedures using a Pd(II) precursor, which can be generated from sources like Pd(OAc)2.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)2] (0.01 mmol, 1 mol%)
-
Triphenylphosphine [PPh3] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (B91453) (6 mL)
-
Water (1.5 mL)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (0.01 mmol), PPh3 (0.02 mmol), and K2CO3 (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (6 mL) and degassed water (1.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl compound.
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The process begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a structure frequently found in pharmacologically active compounds.
This protocol is adapted from a procedure using a ligand-free PdCl2 catalyst system in an aqueous medium.[6]
Materials:
-
Arylboronic acid (0.6 mmol)
-
Alkene (e.g., tert-butyl acrylate) (0.4 mmol)
-
Palladium(II) chloride (PdCl2) (0.02 mmol, 5 mol%)
-
Copper(II) sulfate (CuSO4) (0.8 mmol)
-
Potassium carbonate (K2CO3) (0.8 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.5 g)
-
Water (0.5 g)
Procedure:
-
Add the arylboronic acid (0.6 mmol), alkene (0.4 mmol), PdCl2 (0.02 mmol), CuSO4 (0.8 mmol), K2CO3 (0.8 mmol), TBAB (0.5 g), and water (0.5 g) to a Schlenk tube.
-
Charge the tube with air and stir the reaction mixture in an oil bath at 85 °C.
-
Monitor the reaction for 10 hours or until completion by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (15 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the substituted alkene.[6]
The mechanism of the Heck reaction involves a palladium(0) catalyst that undergoes oxidative addition, migratory insertion, and β-hydride elimination.
Catalytic cycle of the Mizoroki-Heck reaction.
Role in Modulating Cellular Signaling Pathways
Palladium complexes have garnered significant interest in drug development, not only as catalysts but also as potential therapeutic agents, particularly in oncology. Their mechanism of action often involves the modulation of critical cellular signaling pathways that control cell survival, proliferation, and inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its dysregulation is a hallmark of many cancers. Certain palladium complexes have been shown to exert anti-cancer effects by inhibiting this pathway.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. Palladium complexes can intervene by inhibiting the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.
Inhibition of the canonical NF-κB pathway by a palladium complex.
Disruption of PI3K/Akt Signaling
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in cancer. Studies have demonstrated that certain palladium(II) complexes can suppress angiogenesis and induce cell death by inhibiting key components of this pathway.[9]
Specifically, a palladium(II) saccharinate complex of terpyridine has been shown to inhibit the phosphorylation of signaling regulators downstream of VEGFR2, including FAK, Src, Akt, and ERK1/2.[9] This disruption blocks pro-survival signals and can lead to apoptosis in cancer cells.
Inhibition of the PI3K/Akt signaling pathway by a palladium(II) complex.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium (II) complex and thalidomide intercept angiogenic signaling via targeting FAK/Src and Erk/Akt/PLCγ dependent autophagy pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Palladium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Palladium(II) iodide (PdI₂). The information presented herein is intended to support research, development, and application activities where the dissolution of this compound is a critical parameter. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of key concepts.
Executive Summary
This compound is a black powder with the chemical formula PdI₂. It is a key precursor in various catalytic processes and in the synthesis of other palladium compounds. A thorough understanding of its solubility is crucial for its effective use in both aqueous and non-aqueous systems. This guide establishes that while PdI₂ is generally insoluble in water and common organic solvents, its solubility can be achieved in specific solvent systems through the formation of soluble complexes.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the solvent's ability to form stable coordination complexes with the palladium(II) ion. The data compiled from various chemical data sources is summarized below.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in a range of common and specialized solvents.
| Solvent System | Solubility Description | Notes | Citation |
| Water (H₂O) | Insoluble | Confirmed by a very low solubility product constant (Kso).[1][2] | |
| Ethanol | Insoluble | [3][4] | |
| Diethyl Ether | Insoluble | [3][4] | |
| Diluted Nitric Acid (HNO₃) | Insoluble | [3][4] | |
| Diluted Hydrochloric Acid (HCl) | Insoluble | [3][4] | |
| General Organic Solvents | Generally Insoluble | Some sources claim solubility in "organic solvents," but this is contradicted by more specific data.[5][6] | |
| Ammonia (B1221849) Solution (NH₃) | Soluble | Formation of soluble ammine complexes. | [3][4] |
| Methyl Acetate | Soluble | [3][4] | |
| Potassium Iodide Solution (KI) | Soluble | Formation of the soluble tetraiodopalladate(II) anion, [PdI₄]²⁻.[2] | |
| Hydriodic Acid (HI) | Slightly Soluble | [3][4] | |
| Hot Concentrated Nitric Acid (HNO₃) | Slightly Soluble | [3][4] |
Quantitative Solubility Data
Quantitative solubility data for this compound is scarce in readily available literature. The most definitive quantitative measure of its insolubility in water is its solubility product constant (Ksp).
-
Aqueous Solution: The solubility product (Kso) for PdI₂(s) has been determined to be (7±3) × 10⁻³² M³, highlighting its extremely low solubility in pure water.[7][8][9]
No specific numerical solubility values (e.g., in g/100 mL or mol/L) were found for solvents in which it is considered soluble, such as ammonia, methyl acetate, or potassium iodide solutions. This suggests that the dissolution in these solvents is a reactive process, leading to the formation of new, soluble species.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent system. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (99.9% purity)
-
Solvent of interest (e.g., aqueous ammonia solution of known concentration)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for palladium quantification
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.
-
Place the container in a thermostatic shaker or water bath set to a constant, recorded temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a 0.22 µm filter.
-
Transfer the clear, saturated solution to a volumetric flask and dilute with an appropriate solvent to a concentration suitable for analysis.
-
-
Quantification of Dissolved Palladium:
-
Analyze the diluted solution for its palladium concentration using a calibrated ICP-OES or AAS instrument.
-
Record the concentration of palladium in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of palladium in the original saturated solution, taking into account the dilution factor.
-
Convert the palladium concentration to the solubility of this compound in the desired units (e.g., g/100 mL or mol/L) using the molar mass of PdI₂ (360.23 g/mol ).
-
Visualizations
Dissolution Mechanism in Potassium Iodide Solution
The solubility of this compound in potassium iodide solution is a classic example of complex ion formation leading to the dissolution of an otherwise insoluble salt.
Caption: Dissolution of PdI₂ via complex formation.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for solubility determination.
Conclusion
This compound exhibits poor solubility in water and common organic solvents. However, it can be effectively dissolved in coordinating solvents such as aqueous ammonia, methyl acetate, and potassium iodide solutions, where it forms soluble complexes. For applications requiring the dissolution of PdI₂, the use of such complex-forming solvent systems is essential. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound in novel solvent systems relevant to their specific applications in catalysis and materials science.
References
- 1. scribd.com [scribd.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 99.9% (metals basis), Pd 28% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 7790-38-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Stabilities, Solubility and Kinetics and Mechanism for Formation and Hydrolysis of some Palladium(II) and Platinum(II) Iodo Complexes in Aqueous Solution | Lund University Publications [lup.lub.lu.se]
Palladium(II) Iodide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Palladium(II) iodide (PdI₂). The following sections detail the toxicological properties, occupational exposure limits, safe handling procedures, emergency protocols, and waste disposal of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a black, crystalline solid that is insoluble in water.[1] It is a key precursor and catalyst in various chemical syntheses. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| Chemical Formula | PdI₂ |
| Molar Mass | 360.23 g/mol [2] |
| Appearance | Black crystals[1] |
| Density | 6.003 g/cm³ at 25 °C[2] |
| Melting Point | 350 °C (decomposes)[1][2] |
| Solubility | Insoluble in water[1] |
| CAS Number | 7790-38-7[2] |
Toxicological Data and Hazard Identification
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and respiratory sensitization.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Acute Toxicity
| Compound | Route | Species | Value |
| Palladium(II) chloride | Oral | Rat | 2704 mg/kg |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, general limits for palladium and its compounds, as well as for nuisance dust, should be observed.
| Agency | Substance | Limit |
| OSHA | Inert or Nuisance Dust (Respirable fraction) | 5 mg/m³ |
| OSHA | Inert or Nuisance Dust (Total dust) | 15 mg/m³ |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Experimental Protocols: General Handling Procedure
The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.
-
Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Assemble all necessary glassware and equipment.
-
Don the appropriate PPE as outlined in Section 3.2.
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a tared, sealed container to minimize dust generation.
-
If transferring the solid, do so carefully to avoid creating airborne dust. Use a spatula or powder funnel.
-
-
Reaction Setup:
-
Add the this compound to the reaction vessel within the fume hood.
-
If the reaction is air-sensitive, utilize Schlenk line or glovebox techniques.
-
-
Post-Reaction:
-
Quench the reaction safely according to the specific experimental procedure.
-
Clean all glassware thoroughly.
-
-
Waste Disposal:
-
Dispose of all waste containing this compound as hazardous waste in a clearly labeled, sealed container.
-
Emergency Procedures
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow
A logical workflow for handling a this compound spill is crucial to ensure safety and minimize contamination.
Caption: Workflow for a this compound spill response.
Storage and Disposal
Storage
-
Store this compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as acids and strong oxidizing agents.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
General Laboratory Safety Workflow
The following diagram illustrates a general workflow for safely working with this compound in a laboratory setting.
Caption: General workflow for safe laboratory use of this compound.
Incompatible Materials and Hazardous Decomposition Products
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce hydrogen iodide and palladium oxides.
References
Palladium(II) Iodide: A Technical Guide to Commercial Availability, Synthesis, and Characterization for Researchers
For researchers, scientists, and drug development professionals, Palladium(II) iodide (PdI2) presents a versatile yet less common alternative to its chloride counterpart in the realm of palladium chemistry. This guide provides an in-depth overview of its commercial availability, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in areas relevant to drug discovery and development.
This compound is a black, crystalline powder that is insoluble in water.[1] It serves as a precursor for various palladium catalysts and materials. While not as frequently utilized as Palladium(II) chloride, its unique properties make it a valuable reagent in specific synthetic transformations.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and industrial needs. Purity levels typically range from 97% to as high as 99.999% (5N) on a metals basis. The compound is generally supplied as a powder.
A summary of representative commercial offerings is provided in the table below. Prices are subject to change and depend on the supplier, purity, and quantity ordered.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 97% | 2 g | $194.00 |
| Strem Chemicals | 99% | 1 g | $82.00 |
| Strem Chemicals | 99% | 5 g | $327.00 |
| Thermo Scientific (Alfa Aesar) | 99.9% (metals basis) | 2 g | $233.00 |
| Chem-Impex | ≥ 99.99% | 250 mg | $55.40 |
| Chem-Impex | ≥ 99.99% | 1 g | $107.70 |
| Chem-Impex | ≥ 99.99% | 5 g | $513.10 |
| Thermo Scientific (Premion™) | 99.998% (metals basis) | 2 g | $320.65 |
| American Elements | up to 99.999% | Inquire for pricing | Inquire for pricing |
| FUNCMATER | 99.9%-99.998% | Inquire for pricing | Inquire for pricing |
| Mateck | High Purity | Inquire for pricing | Inquire for pricing |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for researchers aiming to prepare the compound in-house or verify the quality of commercial products.
Synthesis of this compound
This protocol describes the preparation of this compound from a palladium salt solution.
Materials:
-
Palladium(II) chloride (PdCl2) or another soluble palladium salt
-
Potassium iodide (KI)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Beakers
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Palladium Solution: Dissolve a known quantity of Palladium(II) chloride in a minimal amount of concentrated hydrochloric acid. Dilute the solution with deionized water to a desired concentration (e.g., 0.1 M). Gentle heating may be required to facilitate dissolution.
-
Precipitation: In a separate beaker, prepare an aqueous solution of potassium iodide (e.g., 1 M). While stirring the palladium solution vigorously, slowly add the potassium iodide solution. A black precipitate of this compound will form immediately due to its low solubility.
-
Digestion: Gently heat the suspension with continuous stirring for approximately 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.
-
Isolation and Washing: Allow the precipitate to settle, then carefully decant the supernatant. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Drying: Dry the collected this compound in a drying oven at a temperature below its decomposition point (350 °C) until a constant weight is achieved.
Synthesis workflow for this compound.
Characterization of this compound
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
1. Gravimetric Analysis:
Historically, the precipitation of this compound has been used for the gravimetric determination of palladium.[1] This method can be adapted to determine the palladium content of the synthesized product.
-
A precisely weighed sample of the dried PdI2 is dissolved in a suitable solvent (e.g., aqua regia).
-
The palladium is then precipitated using a selective reagent such as dimethylglyoxime.
-
The resulting precipitate is filtered, dried, and weighed.
-
The mass of the palladium in the original sample can be calculated from the stoichiometry of the precipitate.
2. UV-Vis Spectrophotometry:
While this compound itself is insoluble, it can be converted to a soluble complex for analysis.
-
Dissolve a known amount of the synthesized PdI2 in a solution of potassium iodide to form the soluble tetraiodopalladate(II) complex ([PdI4]2-).
-
Record the UV-Vis spectrum of the resulting solution.
-
The characteristic absorption bands of the complex can be used for qualitative identification and quantitative determination by creating a calibration curve with standards of known concentration.
3. X-ray Diffraction (XRD):
XRD is a powerful technique for confirming the crystalline structure of the synthesized material.
-
A powdered sample of the dried this compound is analyzed using an X-ray diffractometer.
-
The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, can be compared to reference patterns for known polymorphs of PdI2 to confirm the identity and assess the crystallinity of the product.
Applications in Drug Development and Signaling Pathways
Palladium complexes are increasingly being investigated as potential therapeutic agents, particularly in oncology. Their mechanism of action often involves interaction with biomolecules, leading to the modulation of cellular signaling pathways. While specific studies on this compound in this context are limited, the broader class of palladium compounds has been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.
For instance, certain palladium complexes have been demonstrated to inhibit the NF-κB/AKT/CREB signaling pathways, which are crucial for cancer cell survival and proliferation.[2] The inhibition of these pathways can lead to a cascade of events culminating in programmed cell death (apoptosis).
Inhibition of pro-survival signaling by a Palladium(II) complex.
The diagram above illustrates a simplified model of how a palladium complex might exert its anti-cancer effects. By inhibiting key nodes in pro-survival signaling pathways like AKT, CREB, and NF-κB, the complex can disrupt the cellular machinery that promotes cancer cell growth and survival, ultimately leading to apoptosis. This area of research holds significant promise for the development of novel metal-based drugs.
References
Gravimetric Determination of Palladium as Palladium(II) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of palladium is critical across various scientific disciplines, including pharmaceutical development, where it is often used as a catalyst in cross-coupling reactions. While modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are prevalent, classical gravimetric analysis remains a fundamental and highly accurate method for the determination of elemental composition. Historically, the precipitation of palladium as palladium(II) iodide (PdI₂) has been a recognized, albeit less common, gravimetric method for its quantification.[1]
This technical guide provides a comprehensive overview of the gravimetric determination of palladium by precipitation as PdI₂. It outlines the underlying chemical principles, a detailed experimental protocol, potential interferences, and the necessary calculations to achieve accurate and precise results. This document is intended to serve as a valuable resource for researchers and analytical chemists requiring a thorough understanding of this classical analytical technique.
Principles of the Method
The gravimetric determination of palladium as PdI₂ is based on the precipitation of the sparingly soluble this compound from an aqueous solution containing palladium(II) ions upon the addition of an iodide source, typically potassium iodide (KI). The chemical reaction is as follows:
Pd²⁺(aq) + 2I⁻(aq) → PdI₂(s)
The resulting black precipitate of this compound is then carefully collected, washed, dried to a constant weight, and weighed.[1] The mass of the palladium in the original sample is then calculated based on the stoichiometry of the precipitate. The success of this method hinges on the quantitative precipitation of palladium, the purity of the precipitate, and its conversion to a stable, weighable form.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data associated with the gravimetric determination of palladium as PdI₂ are summarized in the tables below.
| Parameter | Value | Reference |
| Molecular Weight of Palladium (Pd) | 106.42 g/mol | N/A |
| Molecular Weight of this compound (PdI₂) | 360.23 g/mol | [1] |
| Gravimetric Factor (Pd/PdI₂) | 0.2954 | Calculated |
| Solubility Product (Ksp) of PdI₂ | 1.0 x 10⁻²³ | N/A |
| Property | Description | Reference |
| Appearance of PdI₂ | Black, crystalline powder | [1] |
| Solubility of PdI₂ | Insoluble in water and ethanol; Soluble in ammonia, methyl acetate, and potassium iodide solutions. | [1] |
| Decomposition Temperature of PdI₂ | 350 °C | [1] |
Experimental Protocol
The following is a detailed experimental protocol for the gravimetric determination of palladium as this compound. This protocol has been constructed based on established principles of gravimetric analysis, as specific standardized procedures for this particular method are not widely available in contemporary literature.
Reagents and Materials
-
Palladium-containing sample
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI), analytical grade
-
Deionized water
-
Ashless filter paper (e.g., Whatman No. 42)
-
Glass beakers
-
Graduated cylinders
-
Watch glasses
-
Glass stirring rods
-
Pipettes
-
Filter funnel
-
Wash bottle
-
Drying oven
-
Desiccator
-
Analytical balance
Sample Preparation
-
Accurately weigh a suitable amount of the palladium-containing sample, sufficient to yield approximately 100-200 mg of PdI₂ precipitate, into a 400 mL beaker.
-
Add 10 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃) to the beaker.
-
Cover the beaker with a watch glass and heat gently on a hot plate in a fume hood until the sample is completely dissolved.
-
Carefully evaporate the solution to near dryness to expel excess acids.
-
Add 5 mL of concentrated HCl and 50 mL of deionized water to the residue and warm to dissolve the palladium salts. The resulting solution should be clear.
-
Dilute the solution to approximately 200 mL with deionized water.
Precipitation
-
Heat the palladium solution to 70-80 °C.
-
Slowly, and with constant stirring, add a 5% (w/v) solution of potassium iodide (KI) to the hot palladium solution. A black precipitate of PdI₂ will form.
-
Continue adding the KI solution until no further precipitation is observed. Add a slight excess of the KI solution to ensure complete precipitation of the palladium.
Digestion of the Precipitate
-
Keep the beaker with the precipitate and supernatant on a steam bath for 1-2 hours. This process, known as digestion, promotes the formation of larger, more easily filterable crystals and reduces co-precipitation of impurities.
-
Allow the solution to cool to room temperature.
Filtration and Washing
-
Set up a filtration apparatus with a pre-weighed Gooch crucible or ashless filter paper in a funnel.
-
Decant the clear supernatant through the filter.
-
Wash the precipitate in the beaker with several small portions of a cold, dilute (0.1%) potassium iodide solution. This helps to prevent the peptization of the precipitate.
-
Transfer the precipitate to the filter using a stream of the wash solution from a wash bottle. Ensure all of the precipitate is transferred from the beaker.
-
Wash the precipitate on the filter with several small portions of cold deionized water to remove the excess KI. Test the filtrate for the presence of iodide ions by adding a few drops of silver nitrate (B79036) solution. Continue washing until the filtrate is free of iodide.
Drying and Weighing
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Dry the crucible and its contents in a drying oven at 110-120 °C for at least 2 hours, or until a constant weight is achieved.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible with the dried PdI₂ precipitate accurately on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Calculation
The percentage of palladium in the original sample can be calculated using the following formula:
% Pd = [(Mass of PdI₂ precipitate (g) × Gravimetric Factor) / Mass of sample (g)] × 100
Where the Gravimetric Factor = (Atomic weight of Pd / Molecular weight of PdI₂) = 0.2954
Interferences
Several metal ions can potentially interfere with the gravimetric determination of palladium as PdI₂ by either co-precipitating or forming insoluble iodides. It is crucial to be aware of these potential interferences and take steps to mitigate them.
| Interfering Ion | Nature of Interference | Mitigation Strategy |
| Silver (Ag⁺) | Forms a yellow precipitate of silver iodide (AgI). | Remove Ag⁺ as AgCl by adding HCl before the addition of KI. |
| Lead (Pb²⁺) | Forms a yellow precipitate of lead iodide (PbI₂). | Control the acidity of the solution; PbI₂ is more soluble in acidic conditions. |
| Copper (Cu²⁺) | Can be reduced by iodide to form a precipitate of copper(I) iodide (CuI). | Maintain a sufficiently acidic solution to minimize the reduction of Cu²⁺. |
| Platinum (Pt⁴⁺) | Can form complex iodides that may co-precipitate. | Separation of platinum prior to palladium precipitation may be necessary for high-accuracy determinations. |
| Gold (Au³⁺) | Can be reduced by iodide to metallic gold. | Prior separation of gold is recommended. |
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the experimental workflow for the gravimetric determination of palladium as PdI₂.
Caption: Workflow for the gravimetric analysis of palladium as PdI₂.
Conclusion
The gravimetric determination of palladium by precipitation as this compound is a classic analytical method that, when performed with care and attention to detail, can yield highly accurate and precise results. This technique is particularly valuable in the absence of advanced instrumentation or for the validation of results obtained by other methods. A thorough understanding of the experimental parameters, potential interferences, and proper handling of the precipitate are paramount to the success of this analysis. This guide provides the necessary framework for researchers and professionals to effectively apply this gravimetric method for the quantification of palladium in a variety of sample matrices.
References
Methodological & Application
Application Notes and Protocols: Palladium(II) Iodide as a Catalyst in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palladium(II) iodide (PdI₂) as a catalyst in various cross-coupling reactions. The following sections detail experimental protocols, present quantitative data for key reactions, and include visualizations of reaction pathways and workflows.
Introduction to this compound in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While a variety of palladium sources are utilized, this compound offers a stable, solid, and often cost-effective option for researchers. Its utility has been demonstrated in several key transformations, including the Sonogashira, Heck, and Suzuki-Miyaura reactions. This document serves as a practical guide for the application of PdI₂ in these and other coupling processes.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound, often in conjunction with a copper(I) co-catalyst, can effectively catalyze this transformation.
Quantitative Data for Sonogashira Coupling
The following table summarizes the results for the Sonogashira coupling of various aryl iodides with terminal alkynes using a Palladium(II)-BOX complex catalyst system under copper- and phosphine-free conditions. While not explicitly PdI₂, this Pd(II) system provides a strong indication of the expected reactivity and yields.
| Entry | Aryl Iodide | Alkyne | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Phenylacetylene | 0.5 | 98 |
| 2 | 4-Iodonitrobenzene | Phenylacetylene | 0.5 | 97 |
| 3 | 4-Iodobenzonitrile | Phenylacetylene | 0.5 | 96 |
| 4 | Iodobenzene | Phenylacetylene | 1 | 95 |
| 5 | 4-Iodotoluene | Phenylacetylene | 3 | 92 |
| 6 | 4-Iodoanisole | Phenylacetylene | 3 | 90 |
| 7 | 4-Iodoaniline | Phenylacetylene | 3 | 88 |
| 8 | 4-Iodoacetophenone | 1-Hexyne | 1 | 96 |
| 9 | 4-Iodoacetophenone | 3,3-Dimethyl-1-butyne | 2 | 94 |
Experimental Protocol for Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira coupling reaction catalyzed by a Pd(II) species.
Materials:
-
This compound (or a suitable Pd(II) precatalyst)
-
Aryl iodide
-
Terminal alkyne
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N)
-
Solvent (e.g., DMF, CH₃CN, Toluene)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (0.1-2 mol%).
-
Add the aryl iodide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction is a versatile method for the formation of a C-C bond by coupling an unsaturated halide with an alkene. This compound can serve as a precatalyst, which is reduced in situ to the active Pd(0) species.
Quantitative Data for a Representative Heck Reaction
The following table presents representative data for the Heck coupling of various aryl halides with styrene, catalyzed by a Pd(II) complex. These results illustrate the typical substrate scope and yields achievable.
| Entry | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 95 |
| 2 | 4-Bromoanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 92 |
| 3 | 4-Chloroanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 62 |
| 4 | 4-Iodotoluene | n-Butyl acrylate | K₂CO₃ | DMF | 60 | 12 | 96 |
| 5 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | DMF | 60 | 12 | 94 |
| 6 | Iodobenzene | Methyl methacrylate | K₂CO₃ | DMF | 60 | 12 | 88 |
Experimental Protocol for Heck Reaction
This protocol provides a general procedure for a Heck reaction using a Pd(II) precatalyst.
Materials:
-
This compound (or a suitable Pd(II) precatalyst)
-
Ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a specific SPO ligand, if required)
-
Aryl halide
-
Alkene
-
Base (e.g., K₂CO₃, NaOAc, Et₃N)
-
Solvent (e.g., DMF, NMP, DMAc)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1-5 mol%) and the ligand (if used).
-
Add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.5 equiv).
-
Introduce the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. This compound can be used as a stable precatalyst for this reaction.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
The following data is representative of a Suzuki-Miyaura coupling reaction catalyzed by a Pd(II) species, showcasing the versatility of this method.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 4 | 98 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF/H₂O | 90 | 2 | 97 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | K₂CO₃ | DME/H₂O | 85 | 6 | 91 |
| 5 | 4-Iodotoluene | 4-Formylphenylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 | 5 | 93 |
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling using a Pd(II) precatalyst.
Materials:
-
This compound (or a suitable Pd(II) precatalyst)
-
Ligand (e.g., PPh₃, SPhos, XPhos)
-
Aryl halide
-
Organoboron reagent (boronic acid or boronic ester)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Reaction vessel
Procedure:
-
Charge a reaction vessel with this compound (0.5-3 mol%), the ligand, the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols for the Use of Palladium(II) Iodide in Suzuki and Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While a variety of palladium sources have been explored, this document focuses on the application of palladium(II) iodide (PdI2) as a catalyst precursor in these pivotal transformations. Due to the limited availability of literature specifically detailing the use of PdI2, the following protocols and data are based on established procedures for analogous palladium(II) salts, such as Pd(OAc)2 and PdCl2, under phosphine-free or "ligandless" conditions.[2][3] These conditions are often advantageous due to reduced cost and simplified product purification.
I. The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. Although PdI2 is a Pd(II) source, it is believed to be reduced in situ to the active Pd(0) species by various components in the reaction mixture, such as solvents, bases, or additives.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and yields for phosphine-free, palladium-catalyzed Suzuki-Miyaura reactions, which can be adapted for the use of PdI2.
| Entry | Aryl Halide (R¹-X) | Boronic Acid (R²-B(OH)₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| 2 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | 1-Bromonaphthalene | 3-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 88 |
| 4 | 2-Bromopyridine | 4-Acetylphenylboronic acid | K₂CO₃ | Acetonitrile/H₂O | 80 | 6 | 90 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 75 |
Experimental Protocol: General Procedure for PdI2-Catalyzed Suzuki-Miyaura Coupling
Disclaimer: This protocol is adapted from procedures for other Pd(II) salts. Optimal conditions for PdI2 may vary and require further optimization.
Materials:
-
This compound (PdI2)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O, 10:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add PdI2 (0.01-0.05 mmol, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. The Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4]
Catalytic Cycle
Similar to the Suzuki reaction, the Heck reaction is generally believed to proceed via a Pd(0)/Pd(II) catalytic cycle. The Pd(II) precatalyst, PdI2, is reduced in situ to the active Pd(0) species.
Data Presentation: Representative Heck-Mizoroki Couplings
The following table presents typical conditions and yields for phosphine-free, palladium-catalyzed Heck reactions, which can serve as a starting point for reactions using PdI2.
| Entry | Aryl Halide (R¹-X) | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | K₂CO₃ | DMF | 120 | 6 | 98 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Et₃N | Acetonitrile | 100 | 12 | 93 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | NaOAc | DMA | 130 | 8 | 85 |
| 4 | 3-Bromopyridine | Styrene | K₃PO₄ | Dioxane | 110 | 18 | 89 |
| 5 | 4-Iodotoluene | 1-Octene | Cs₂CO₃ | NMP | 140 | 24 | 78 |
Experimental Protocol: General Procedure for PdI2-Catalyzed Heck-Mizoroki Reaction
Disclaimer: This protocol is adapted from established procedures for other Pd(II) salts. Optimization of reaction conditions for PdI2 is recommended.
Materials:
-
This compound (PdI2)
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk tube, add the aryl halide (1.0 mmol) and the base (2.0 mmol).
-
Add PdI2 (0.01-0.05 mmol, 1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent (5 mL) and the alkene (1.5 mmol) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water (20 mL) and extract with an appropriate organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
This compound holds potential as a simple, phosphine-free precatalyst for Suzuki-Miyaura and Heck-Mizoroki reactions. The protocols and data presented herein, adapted from well-established systems using other palladium(II) salts, provide a solid foundation for researchers to explore the utility of PdI2 in their synthetic endeavors. It is important to reiterate that optimization of reaction parameters such as base, solvent, temperature, and catalyst loading will be crucial for achieving high yields and selectivity with specific substrates.
References
Applications of Palladium(II) Iodide in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) iodide (PdI₂) is a versatile and efficient catalyst precursor for a variety of important transformations in organic synthesis. Its unique reactivity profile, particularly in combination with iodide co-catalysts, has made it an indispensable tool for the construction of complex organic molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, with a focus on carbonylation, cross-coupling, and Wacker-type cyclization reactions.
Carbonylation Reactions
This compound, often in conjunction with potassium iodide (KI), is a highly effective catalytic system for a wide range of carbonylation reactions. These reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source, providing access to a diverse array of carbonyl-containing compounds such as ureas, amides, esters, lactones, and lactams.
Oxidative Carbonylation of Amines for the Synthesis of Ureas
The this compound-catalyzed oxidative carbonylation of amines offers a direct and efficient route to symmetrically and unsymmetrically substituted ureas, which are important structural motifs in many pharmaceutical agents.
| Entry | Amine Substrate | Catalyst System | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | PdI₂ (1 mol%), KI (10 mol%) | 100 | 20 (CO/Air 4:1) | 15 | 95 | [1] |
| 2 | Benzylamine | PdI₂ (1 mol%), KI (10 mol%) | 90 | 20 (CO/Air 4:1) | 12 | 92 | [1] |
| 3 | Cyclohexylamine | PdI₂ (1 mol%), KI (10 mol%) | 100 | 20 (CO/Air 4:1) | 18 | 88 | [1] |
| 4 | 1,3-Diaminopropane | PdI₂ (1 mol%), KI (10 mol%) | 100 | 20 (CO/Air 4:1) | 15 | 85 (cyclic urea) | [1] |
-
To a high-pressure stainless-steel autoclave, add this compound (3.6 mg, 0.01 mmol, 1 mol%), potassium iodide (16.6 mg, 0.1 mmol, 10 mol%), and aniline (93.1 mg, 1.0 mmol).
-
Seal the autoclave and purge with nitrogen gas three times.
-
Pressurize the autoclave with a 4:1 mixture of carbon monoxide and air to 20 atm.
-
Heat the reaction mixture to 100 °C and stir for 15 hours.
-
After cooling to room temperature, carefully release the pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N,N'-diphenylurea.
Caption: Catalytic cycle for urea synthesis.
Oxidative Cyclocarbonylation for the Synthesis of Lactones
This compound catalyzes the oxidative cyclocarbonylation of unsaturated alcohols, providing an efficient method for the synthesis of various lactones, which are key structural units in many natural products and pharmaceuticals.
| Entry | Substrate | Catalyst System | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 1 | 4-Penten-1-ol (B13828) | PdI₂ (5 mol%), KI (20 mol%) | 80 | 30 (CO/Air 1:4) | 24 | 75 | [2] |
| 2 | 2-Allylphenol | PdI₂ (2 mol%), KI (10 mol%) | 100 | 20 (CO/Air 4:1) | 18 | 82 | [2] |
| 3 | 2-(2-Ethynylphenoxy)aniline | PdI₂ (1 mol%), KI (20 mol%) | 80 | 30 (CO/Air 1:4) | 24 | 89 (ζ-lactam) | [2] |
-
In a high-pressure autoclave, combine this compound (18.0 mg, 0.05 mmol, 5 mol%), potassium iodide (33.2 mg, 0.2 mmol, 20 mol%), and 4-penten-1-ol (86.1 mg, 1.0 mmol) in a suitable solvent such as 1,2-dimethoxyethane (B42094) (DME).
-
Seal the autoclave, purge with nitrogen, and then pressurize with a 1:4 mixture of carbon monoxide and air to 30 atm.
-
Heat the reaction to 80 °C and maintain stirring for 24 hours.
-
After cooling, vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the corresponding γ-butyrolactone derivative.
Caption: Workflow for lactone synthesis.
Cross-Coupling Reactions
While other palladium sources are more commonly cited, this compound can serve as a competent catalyst for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can catalyze this transformation, typically requiring a base to regenerate the active Pd(0) species.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene (B50100) | Styrene (B11656) | PdI₂ (2 mol%) | K₂CO₃ | 120 | 12 | 85 | General protocol adaptation |
| 2 | 4-Iodoanisole | n-Butyl acrylate | PdI₂ (1 mol%) | Et₃N | 100 | 18 | 90 | General protocol adaptation |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | PdI₂ (2 mol%) | NaOAc | 110 | 24 | 78 | General protocol adaptation |
-
A mixture of this compound (7.2 mg, 0.02 mmol, 2 mol%), iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) in DMF (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by chromatography to give stilbene.
Caption: Catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound, in combination with a copper(I) co-catalyst and a base, can facilitate this powerful C-C bond-forming reaction.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene (B144264) | PdI₂ (1 mol%), CuI (2 mol%) | Et₃N | 60 | 6 | 92 | General protocol adaptation |
| 2 | 4-Bromotoluene | 1-Heptyne | PdI₂ (2 mol%), CuI (4 mol%) | Piperidine | 80 | 12 | 85 | General protocol adaptation |
| 3 | 1-Iodopyrene | Ethynyltrimethylsilane | PdI₂ (1.5 mol%), CuI (3 mol%) | i-Pr₂NH | 70 | 8 | 88 | General protocol adaptation |
-
To a Schlenk flask under an inert atmosphere, add this compound (3.6 mg, 0.01 mmol, 1 mol%), copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%), and iodobenzene (204 mg, 1.0 mmol) in triethylamine (B128534) (5 mL).
-
To this mixture, add phenylacetylene (122 mg, 1.2 mmol) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After completion, cool the reaction, filter through a pad of celite, and wash with diethyl ether.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford diphenylacetylene.
Wacker-Type Cyclization
Palladium(II)-catalyzed Wacker-type cyclizations are powerful methods for the synthesis of oxygen and nitrogen heterocycles from unsaturated alcohols or amines. While specific protocols often utilize other Pd(II) salts, the general principle applies to systems where PdI₂ can act as the catalyst precursor.
-
A solution of the unsaturated alcohol or amine (1.0 mmol) in a suitable solvent (e.g., THF, DME) is treated with a catalytic amount of a Palladium(II) source (e.g., PdI₂, 5-10 mol%).
-
A co-oxidant, such as benzoquinone or copper(II) chloride, is often added in stoichiometric amounts to regenerate the active Pd(II) catalyst.
-
The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography.
Caption: Logical flow of Wacker-type cyclization.
These application notes and protocols demonstrate the significant utility of this compound in modern organic synthesis. Its effectiveness in promoting a range of powerful chemical transformations makes it a valuable catalyst for researchers in academia and industry, particularly in the field of drug discovery and development.
References
Application Notes and Protocols for PdI2-Catalyzed Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and application data for palladium(II) iodide (PdI2)-catalyzed carbonylation reactions. The protocols outlined herein are based on established methodologies for the synthesis of valuable organic compounds, such as 2-oxazolidinones, which are significant structural motifs in many pharmaceutical agents.
Introduction
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, enabling the direct incorporation of a carbonyl group into an organic molecule using carbon monoxide (CO). Among the various palladium catalysts, PdI2, often used in conjunction with potassium iodide (KI), has emerged as a particularly effective and versatile catalytic system for a range of carbonylation processes, including oxidative and additive carbonylations.[1] This system is valued for its efficiency in constructing carbonylated heterocycles and other fine chemicals from readily available starting materials.[1]
This application note focuses on the PdI2/KI-catalyzed oxidative cyclocarbonylation of β-amino alcohols to produce 2-oxazolidinones. This transformation is of significant interest due to the prevalence of the 2-oxazolidinone (B127357) core in numerous antibacterial drugs. The protocol provides a direct and efficient route to these important heterocyclic compounds.[1][2]
Data Presentation: Synthesis of 2-Oxazolidinones
The PdI2/KI catalytic system demonstrates broad applicability in the synthesis of 2-oxazolidinones from various β-amino alcohols. The following table summarizes the reaction outcomes for a range of substrates under optimized conditions.
| Entry | Substrate (β-Amino Alcohol) | Product (2-Oxazolidinone) | Yield (%) |
| 1 | 2-amino-1-phenylethan-1-ol | 5-phenyl-1,3-oxazolidin-2-one | 95 |
| 2 | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | (S)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one | 81 |
| 3 | 2-amino-2-phenylethan-1-ol | 4-phenyl-1,3-oxazolidin-2-one | 92 |
| 4 | 1-aminopropan-2-ol | 4-methyl-1,3-oxazolidin-2-one | 88 |
| 5 | 2-aminopropan-1-ol | 5-methyl-1,3-oxazolidin-2-one | 90 |
| 6 | 2-amino-1-butanol | 5-ethyl-1,3-oxazolidin-2-one | 89 |
| 7 | 2-aminophenol | 1,3-benzoxazol-2(3H)-one | 98 |
Reaction Conditions: Substrate (1 mmol), PdI2 (0.01 mmol, 1 mol%), KI (0.1 mmol, 10 mol%), CO (16 atm), Air (4 atm), DME (5 mL), 100 °C, 15 h.[1]
Experimental Protocols
This section provides a detailed methodology for the PdI2/KI-catalyzed oxidative carbonylation of a representative β-amino alcohol, 2-amino-1-phenylethan-1-ol, to synthesize 5-phenyl-1,3-oxazolidin-2-one.
Materials:
-
This compound (PdI2)
-
Potassium iodide (KI)
-
2-amino-1-phenylethan-1-ol
-
1,2-Dimethoxyethane (DME), anhydrous
-
Carbon monoxide (CO), high purity
-
Compressed Air
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet
-
Standard laboratory glassware
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst and Reagent Preparation: In a clean, dry glass liner for the autoclave, add PdI2 (3.6 mg, 0.01 mmol, 1 mol%) and KI (16.6 mg, 0.1 mmol, 10 mol%).
-
Addition of Substrate and Solvent: To the glass liner containing the catalyst, add 2-amino-1-phenylethan-1-ol (137.2 mg, 1.0 mmol) and anhydrous DME (5.0 mL).
-
Autoclave Setup: Place the glass liner inside the high-pressure autoclave. Seal the autoclave securely.
-
Purging: Purge the autoclave with carbon monoxide three times to remove any residual air.
-
Pressurization: Pressurize the autoclave with carbon monoxide to 16 atm, followed by the addition of compressed air to a total pressure of 20 atm (a 4:1 mixture of CO/air).[1]
-
Reaction: Place the autoclave in a heating mantle and heat to 100 °C with vigorous stirring. Maintain these conditions for 15 hours.[1]
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess gas in a well-ventilated fume hood.
-
Work-up: Open the autoclave and remove the glass liner. Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 5-phenyl-1,3-oxazolidin-2-one.
-
Characterization: The structure and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the PdI2-catalyzed oxidative carbonylation of β-amino alcohols.
Caption: Experimental workflow for the synthesis of 2-oxazolidinones.
Caption: Proposed catalytic cycle for oxidative carbonylation.
References
Application Notes and Protocols for Palladium(II) Iodide in Conductive Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Palladium(II) iodide (PdI₂) as a precursor for formulating conductive inks used in printed electronics. The following sections detail the principles, experimental protocols, and performance data associated with the creation of conductive palladium films from these inks.
Introduction
Palladium-based conductive inks are gaining traction in the field of printed electronics due to the high conductivity and catalytic properties of palladium.[1] this compound serves as a promising precursor in metal-organic decomposition (MOD) inks.[2] In this approach, a soluble palladium compound is formulated into an ink, which, upon thermal decomposition (curing), yields a conductive palladium layer. This method offers advantages such as solution-based processing, compatibility with various printing techniques, and the potential for low-temperature curing.[2]
Principle of Operation
The fundamental principle behind using this compound in conductive inks lies in its thermal decomposition to form metallic palladium. The ink is a solution or dispersion containing PdI₂ along with other components like solvents, and stabilizing agents to ensure suitable viscosity and substrate wetting. When this ink is deposited onto a substrate and heated, the this compound decomposes, and the organic components are volatilized, leaving behind a film of palladium. At elevated temperatures, the palladium particles sinter, forming a continuous, electrically conductive path.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative palladium-based conductive ink formulated from palladium nanoparticles, which provides a useful reference for the expected properties of inks derived from this compound.
Table 1: Physical Properties of a Representative Palladium Nanoparticle-Based Conductive Ink [3]
| Property | Value |
| Palladium Content | 20 wt% |
| Viscosity | 17-20 cP |
| Surface Tension | 35-38 N/m |
| Stability | > 6 months |
Table 2: Electrical Properties of Printed Palladium Films as a Function of Annealing Temperature [3]
| Annealing Temperature (°C) | Surface Resistivity (Ω/sq) |
| 150 | 0.38 |
| 200 | 0.21 |
| 250 | 0.12 |
| 300 | 0.07 |
Experimental Protocols
Two primary protocols are presented here. The first is a detailed, cited protocol for the formulation of a conductive ink from pre-synthesized palladium nanoparticles. The second is a representative protocol for a MOD ink using this compound, based on general principles of MOD ink formulation due to the absence of a specific published protocol.
Protocol 1: Conductive Ink Formulation from Palladium Nanoparticles[3]
This protocol describes the preparation of a conductive ink using palladium nanoparticles synthesized via the polyol method.
Materials:
-
Palladium nanoparticles (pre-synthesized)
-
Ethylene (B1197577) glycol
-
Ethyl alcohol
-
Ultrasonic bath
Procedure:
-
Disperse the pre-synthesized and purified palladium nanoparticles in a mixture of ethylene glycol and ethyl alcohol (4:1 ratio).
-
Use an ultrasonic bath to ensure a homogenous redispersion of the nanoparticles, creating the final conductive ink.
-
The resulting ink can be applied to a substrate using methods like spin-coating.
-
After deposition, anneal the substrate at temperatures ranging from 150°C to 300°C to achieve the desired conductivity.
Protocol 2: Representative Formulation of a this compound-Based MOD Conductive Ink
This protocol is a representative example based on the principles of MOD ink formulation.[2]
Materials:
-
This compound (PdI₂)
-
Solvent system (e.g., a mixture of a high-boiling point solvent like terpineol (B192494) and a low-boiling point solvent like isopropanol)
-
Complexing/stabilizing agent (e.g., an alkylamine)
-
Substrate (e.g., glass, polyimide)
Procedure:
-
Dissolve the this compound in the chosen solvent system. The addition of a complexing agent may be necessary to improve solubility and stability.
-
Stir the mixture at room temperature until the this compound is completely dissolved, forming the conductive ink.
-
Deposit the ink onto the desired substrate using a suitable printing technique (e.g., screen printing, inkjet printing).
-
Dry the printed pattern at a low temperature (e.g., 80-100°C) to remove the low-boiling point solvent.
-
Cure the film at a higher temperature (e.g., 200-350°C) to induce the thermal decomposition of the this compound and form a conductive palladium layer. The optimal temperature and time will depend on the specific formulation and substrate.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in creating conductive films from this compound-based inks.
Caption: Experimental workflow for creating conductive palladium films.
Caption: Logical relationship of the ink formation and curing process.
References
- 1. This compound, 99.9% (metals basis), Pd 28% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. US20210395551A1 - Conductive ink compositions comprising palladium and methods for making the same - Google Patents [patents.google.com]
- 3. en.rensit.ru [en.rensit.ru]
Application Notes and Protocols for PdI₂-Catalyzed Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing a palladium(II) iodide (PdI₂) catalyst. The methodologies presented focus on oxidative carbonylation and cyclization reactions, offering efficient routes to valuable molecular scaffolds for drug discovery and materials science.
Synthesis of Oxazolidin-2-ones from β-Amino Alcohols
The PdI₂/KI catalytic system is highly effective for the oxidative cyclocarbonylation of β-amino alcohols to produce oxazolidin-2-ones, which are important chiral auxiliaries and structural motifs in pharmaceuticals.
General Experimental Protocol
A stainless-steel autoclave is charged with the β-amino alcohol, potassium iodide (KI), and this compound (PdI₂). The solvent, typically 1,2-dimethoxyethane (B42094) (DME), is added, and the autoclave is pressurized with a 4:1 mixture of carbon monoxide (CO) and air. The reaction mixture is then heated and stirred for the specified time. After cooling and venting the autoclave, the solvent is removed under reduced pressure, and the product is purified by chromatography.[1][2]
Quantitative Data Summary
| Entry | Substrate (β-Amino Alcohol) | PdI₂ (mol%) | KI (mol%) | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 1 | 10 | DME | 100 | 20 (4:1 CO/Air) | 15 | 81 |
| 2 | 2-aminoethanol | 1 | 10 | DME | 100 | 20 (4:1 CO/Air) | 15 | 95 |
| 3 | (R)-2-phenylglycinol | 1 | 10 | DME | 100 | 20 (4:1 CO/Air) | 15 | 92 |
| 4 | 1-aminopropan-2-ol | 1 | 10 | DME | 100 | 20 (4:1 CO/Air) | 15 | 88 |
Catalytic Cycle for Oxazolidin-2-one Synthesis
Caption: Proposed catalytic cycle for the PdI₂-catalyzed synthesis of oxazolidin-2-ones.
Synthesis of Indole (B1671886) Derivatives from 2-Alkynylanilines
The PdI₂/KI system catalyzes the oxidative carbonylation of 2-alkynylanilines to afford valuable indole-3-carboxylic esters. This methodology allows for the direct incorporation of a carboxylate group at the C3 position of the indole ring.
General Experimental Protocol
In a high-pressure reactor, the 2-alkynylaniline derivative, PdI₂, and KI are combined in an appropriate alcohol solvent (e.g., methanol, ethanol). The reactor is then charged with a 4:1 mixture of CO and air and heated to the specified temperature for the duration of the reaction. After completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography to yield the indole-3-carboxylic ester.[2][3]
Quantitative Data Summary
| Entry | Substrate (2-Alkynylaniline) | PdI₂ (mol%) | KI (equiv) | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | N-methyl-2-(phenylethynyl)aniline | 5 | 2 | MeOH | 100 | 20 (4:1 CO/Air) | 24 | 84 |
| 2 | N-ethyl-2-(phenylethynyl)aniline | 5 | 2 | EtOH | 100 | 20 (4:1 CO/Air) | 24 | 78 |
| 3 | N-benzyl-2-(p-tolylethynyl)aniline | 5 | 2 | MeOH | 100 | 20 (4:1 CO/Air) | 24 | 81 |
| 4 | 2-(phenylethynyl)aniline | 5 | 2 | MeOH | 100 | 20 (4:1 CO/Air) | 24 | 75** |
| Reaction performed in the presence of trimethyl orthoformate. | ||||||||
| **Yield after acidic workup to remove the N-(dimethoxymethyl) group. |
Experimental Workflow for Indole Synthesis
Caption: Step-by-step workflow for the PdI₂-catalyzed synthesis of indole-3-carboxylic esters.
Synthesis of Fused Heterocyclic Systems
The PdI₂/KI catalyst system is also proficient in mediating cascade reactions to construct complex fused heterocyclic frameworks in a single step.
Dihydrofuro[3,4-b]indol-1-ones from 2-(Hydroxyprop-1-ynyl)anilines
This double cyclization process involves an initial N-cyclization followed by a carbonylative O-cyclization to furnish the furoindolone scaffold.[1][4]
General Experimental Protocol
The 2-(hydroxyprop-1-ynyl)aniline substrate is dissolved in acetonitrile (B52724) along with PdI₂ and KI in a high-pressure autoclave. The vessel is pressurized with a 4:1 mixture of CO and air and heated. After the reaction period, the autoclave is cooled and depressurized. The solvent is removed in vacuo, and the crude product is purified by flash chromatography.
Quantitative Data Summary
| Entry | Substrate (2-(Hydroxyprop-1-ynyl)aniline) | PdI₂ (mol%) | KI (mol%) | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | 2-(3-hydroxy-3-phenylprop-1-yn-1-yl)aniline | 1 | 10 | MeCN | 120 | 20 (4:1 CO/Air) | 24 | 75 |
| 2 | 2-(3-hydroxy-3-methylprop-1-yn-1-yl)aniline | 1 | 10 | MeCN | 120 | 20 (4:1 CO/Air) | 24 | 68 |
| 3 | 4-chloro-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)aniline | 1 | 10 | MeCN | 120 | 20 (4:1 CO/Air) | 24 | 72 |
Dihydrofurofuranones from 4-Yne-1,3-diols
This reaction proceeds via a carbonylative oxidative double cyclization to yield dihydrofurofuranone derivatives, which have shown potential as antitumor agents.[5]
General Experimental Protocol
The 4-yne-1,3-diol, PdI₂, and KI are placed in a stainless-steel autoclave with the appropriate solvent. The autoclave is pressurized with a 4:1 mixture of CO and air and heated with stirring. After cooling and venting, the reaction mixture is worked up by solvent evaporation and purification of the residue by column chromatography.
Quantitative Data Summary
| Entry | Substrate (4-Yne-1,3-diol) | PdI₂ (mol%) | KI (equiv) | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | 1-phenyl-4-(trimethylsilyl)but-3-yne-1,2-diol | 5 | 0.5 | Dioxane | 100 | 20 (4:1 CO/Air) | 12 | 85 |
| 2 | 1-(4-chlorophenyl)-4-(trimethylsilyl)but-3-yne-1,2-diol | 5 | 0.5 | Dioxane | 100 | 20 (4:1 CO/Air) | 12 | 82 |
| 3 | 1-cyclohexyl-4-(trimethylsilyl)but-3-yne-1,2-diol | 5 | 0.5 | Dioxane | 100 | 20 (4:1 CO/Air) | 12 | 78 |
Mechanistic Pathway for Fused Heterocycle Synthesis
References
Application Notes and Protocols: Mechanism of PdI₂-Catalyzed Oxidative Carbonylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed oxidative carbonylation is a powerful and versatile synthetic methodology for the incorporation of a carbonyl group into organic molecules, providing access to a wide array of valuable compounds such as ureas, oxamides, carbamates, oxazolidinones, and other heterocyclic structures.[1] Among the various palladium catalysts, palladium(II) iodide (PdI₂) has emerged as a particularly effective and robust catalyst for these transformations. This application note provides a detailed overview of the mechanism of PdI₂-catalyzed oxidative carbonylation, along with quantitative data for representative reactions and detailed experimental protocols for key transformations.
Catalytic Mechanism
The generally accepted mechanism for PdI₂-catalyzed oxidative carbonylation involves a Pd(II)/Pd(0) catalytic cycle. The key steps are outlined below for the carbonylation of amines and β-amino alcohols. A crucial aspect of this catalytic system is the in-situ regeneration of the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step, typically using an external oxidant such as molecular oxygen (from air).[1]
Oxidative Carbonylation of Amines to Ureas
The synthesis of symmetrically substituted ureas from primary amines is a classic example of PdI₂-catalyzed oxidative carbonylation. The proposed catalytic cycle involves the following key steps:
-
Formation of a Carbamoyl-Palladium Intermediate: The reaction initiates with the coordination of the amine to the Pd(II) center, followed by the insertion of carbon monoxide (CO) to form a carbamoyl-palladium(II) intermediate.
-
Nucleophilic Attack: This intermediate can then be attacked by a second molecule of the amine.
-
Reductive Elimination: Reductive elimination from the resulting palladium complex yields the desired urea (B33335) product and a Pd(0) species.
-
Catalyst Reoxidation: The Pd(0) is subsequently reoxidized to the active Pd(II) species by an external oxidant (e.g., O₂), completing the catalytic cycle.
An alternative pathway involving the formation of an isocyanate intermediate via β-hydride elimination from the carbamoyl-palladium species has also been proposed.[2] This isocyanate can then react with another amine molecule to form the urea.
Caption: Catalytic cycle for the oxidative carbonylation of amines to ureas.
Oxidative Carbonylation of β-Amino Alcohols to Oxazolidinones
The intramolecular oxidative carbonylation of β-amino alcohols provides an efficient route to 2-oxazolidinones, which are important structural motifs in many biologically active compounds. The mechanism is analogous to that of urea formation but occurs intramolecularly.
-
Formation of a Carbamoyl-Palladium Intermediate: The amino group of the β-amino alcohol reacts with PdI₂ and CO to form a carbamoyl-palladium(II) intermediate.
-
Intramolecular Nucleophilic Attack: The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the carbamoyl (B1232498) carbon.
-
Cyclization and Reductive Elimination: This leads to the formation of the five-membered oxazolidinone ring and the release of Pd(0).
-
Catalyst Reoxidation: The Pd(0) species is reoxidized to Pd(II) by an external oxidant.
Caption: Catalytic cycle for the synthesis of oxazolidinones.
Quantitative Data Summary
The following table summarizes representative quantitative data for PdI₂-catalyzed oxidative carbonylation reactions of various substrates.
| Substrate | Product | Catalyst System | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Aniline (B41778) | 1,3-Diphenylurea (B7728601) | PdI₂/KI | BmimBF₄ | 100 | 20 (4:1 CO/air) | 24 | 94 | 94 | 3.9 | [3][4] |
| 4-Methylaniline | 1,3-Bis(p-tolyl)urea | PdI₂/KI | BmimBF₄ | 100 | 20 (4:1 CO/air) | 24 | 92 | 92 | 3.8 | [3][4] |
| 4-Methoxyaniline | 1,3-Bis(4-methoxyphenyl)urea | PdI₂/KI | BmimBF₄ | 100 | 20 (4:1 CO/air) | 24 | 88 | 88 | 3.7 | [3][4] |
| 4-Chloroaniline | 1,3-Bis(4-chlorophenyl)urea | PdI₂/KI | BmimBF₄ | 100 | 20 (4:1 CO/air) | 24 | 91 | 91 | 3.8 | [3][4] |
| 2-Amino-1-phenylethanol (B123470) | 5-Phenyl-2-oxazolidinone | PdI₂/KI | DME | 100 | 20 (4:1 CO/air) | 15 | 81 | 81 | 5.4 | [5][6] |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | (S)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone | PdI₂/KI | DME | 100 | 20 (4:1 CO/air) | 15 | 81 | 81 | 5.4 | [6][7] |
| 1,2-Benzenediamine | Benzimidazol-2-one | PdI₂/KI | DME | 100 | 20 (4:1 CO/air) | 24 | 85 | - | - | [1] |
| Phenylacetylene | Dimethyl phenylmaleate | PdI₂/KI | DMA | 100 | 40 (4:1 CO/air) | 6 | 85 | - | - | [8] |
| 1,2-Ethanediol | Ethylene carbonate | PdI₂/KI | DME | 100 | 40 (CO) | 24 | 80 | - | - | [8] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylurea from Aniline
This protocol describes a representative procedure for the PdI₂/KI-catalyzed oxidative carbonylation of aniline to 1,3-diphenylurea in an ionic liquid.
Materials:
-
Aniline (freshly distilled)
-
This compound (PdI₂)
-
Potassium iodide (KI)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄)
-
Carbon monoxide (CO)
-
Air
-
Diethyl ether (for extraction)
Procedure:
-
In a high-pressure autoclave equipped with a magnetic stirrer, add PdI₂ (0.01 mmol, 1 mol%) and KI (0.1 mmol, 10 mol%).
-
Add aniline (1.0 mmol) and BmimBF₄ (2 mL).
-
Seal the autoclave and purge with CO three times.
-
Pressurize the autoclave with a 4:1 mixture of CO and air to a total pressure of 20 atm.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to afford pure 1,3-diphenylurea.
Caption: Experimental workflow for the synthesis of 1,3-diphenylurea.
Protocol 2: Synthesis of 5-Phenyl-2-oxazolidinone from 2-Amino-1-phenylethanol
This protocol provides a general procedure for the synthesis of 2-oxazolidinones from β-amino alcohols.
Materials:
-
2-Amino-1-phenylethanol
-
This compound (PdI₂)
-
Potassium iodide (KI)
-
1,2-Dimethoxyethane (DME)
-
Carbon monoxide (CO)
-
Air
Procedure:
-
To a high-pressure autoclave, add PdI₂ (0.01 mmol, 1 mol%) and KI (0.1 mmol, 10 mol%).
-
Add 2-amino-1-phenylethanol (1.0 mmol) and DME (5 mL).
-
Seal the autoclave, purge with CO, and then pressurize with a 4:1 mixture of CO and air to 20 atm.
-
Heat the reaction to 100 °C and maintain stirring for 15 hours.
-
After cooling, vent the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as eluent) to yield the pure 5-phenyl-2-oxazolidinone.
Caption: Experimental workflow for the synthesis of 5-phenyl-2-oxazolidinone.
Conclusion
PdI₂-catalyzed oxidative carbonylation is a highly efficient and versatile method for the synthesis of a variety of important organic compounds. The mechanism, proceeding through a Pd(II)/Pd(0) catalytic cycle, allows for the direct incorporation of a carbonyl group from CO. The provided protocols offer a starting point for researchers to explore this powerful transformation in their own synthetic endeavors. The use of air as a green oxidant and the potential for high turnover numbers make this methodology particularly attractive for both academic and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Pd-Catalysed oxidative carbonylation of α-amino amides to hydantoins under mild conditions - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04154A [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. air.unipr.it [air.unipr.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Applications of Palladium(II) Iodide in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) iodide (PdI₂), a lesser-known but highly versatile palladium salt, is emerging as a valuable precursor and catalyst in various domains of materials science. Its unique reactivity and properties offer distinct advantages in the synthesis of advanced materials, ranging from catalytic nanoparticles to functional thin films. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science, including catalysis, nanotechnology, and electronics.
Catalysis: Suzuki-Miyaura Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, crucial for the creation of pharmaceuticals and complex organic materials. While various palladium sources are utilized, this compound can serve as a stable and effective precatalyst for reactions like the Suzuki-Miyaura coupling.
Application Note:
This compound is a suitable precatalyst for Suzuki-Miyaura cross-coupling reactions, particularly for the coupling of aryl iodides and bromides with arylboronic acids.[1] The in-situ reduction of Pd(II) to the catalytically active Pd(0) species is a key step in the catalytic cycle.[2][3] The choice of base, solvent, and reaction temperature is critical for achieving high yields and preventing side reactions. The use of an appropriate ligand can enhance catalyst stability and activity, although ligand-free protocols have also been developed.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene (B166478) with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction using this compound as a precatalyst.
Materials:
-
This compound (PdI₂)
-
4-Iodotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Triphenylphosphine (B44618) (PPh₃) (optional, as ligand)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.01 mmol, 1 mol%), 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
If using a ligand, add triphenylphosphine (0.02 mmol, 2 mol%).
-
Add a 4:1 mixture of toluene and degassed water (5 mL).
-
The reaction mixture is stirred and heated to 80-100°C under reflux for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl (B1667301) product.
Quantitative Data:
| Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 8 | >90 |
| 0.5 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | >95 |
| 2 (ligand-free) | K₃PO₄ | DMF/H₂O (5:1) | 80 | 12 | ~85 |
Note: Yields are indicative and can vary based on substrate scope and precise reaction conditions.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nanomaterials: Synthesis of Palladium Nanoparticles
Palladium nanoparticles (PdNPs) are of significant interest due to their high surface-area-to-volume ratio, which makes them highly effective catalysts and sensing materials. This compound can be used as a precursor for the synthesis of PdNPs, with the iodide ion potentially influencing the particle size and morphology.
Application Note:
The synthesis of palladium nanoparticles from this compound typically involves the reduction of Pd(II) ions in a solution containing a stabilizing agent to prevent agglomeration. Common reducing agents include borohydrides, alcohols, and polyols. The choice of reducing agent, stabilizing agent, temperature, and precursor concentration all play a crucial role in controlling the size, shape, and dispersity of the resulting nanoparticles.
Experimental Protocol: Synthesis of Palladium Nanoparticles
This protocol describes a method for synthesizing palladium nanoparticles using this compound as the precursor and sodium borohydride (B1222165) as the reducing agent.
Materials:
-
This compound (PdI₂)
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP) (stabilizing agent)
-
Deionized water
-
Beakers and flasks
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 1 mM aqueous solution of this compound. Due to its low solubility in water, sonication or the addition of a small amount of potassium iodide (KI) to form the more soluble K₂[PdI₄] complex may be necessary.
-
In a separate beaker, prepare a 1% (w/v) aqueous solution of PVP.
-
In a flask, mix 50 mL of the this compound solution with 50 mL of the PVP solution under vigorous stirring.
-
Slowly add a freshly prepared, ice-cold 10 mM aqueous solution of sodium borohydride dropwise to the mixture. The color of the solution should change from light yellow/brown to a dark brown or black, indicating the formation of palladium nanoparticles.
-
Continue stirring for 1 hour at room temperature to ensure complete reduction.
-
The synthesized palladium nanoparticles can be purified by repeated centrifugation and redispersion in ethanol or deionized water to remove unreacted precursors and byproducts.
-
Characterize the nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystal structure.
Quantitative Data:
| Precursor Concentration (mM) | PVP Concentration (%) | Reducing Agent | Average Particle Size (nm) | Size Distribution (nm) |
| 1 | 1 | NaBH₄ | 5-10 | ± 2 |
| 0.5 | 1 | Ethylene (B1197577) glycol (at 120°C) | 10-15 | ± 3 |
| 1 | 0.5 | NaBH₄ | 15-20 (some aggregation) | ± 5 |
Note: Particle size and distribution are highly dependent on the precise synthesis conditions.
Experimental Workflow: Palladium Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of palladium nanoparticles.
Electronics: Conductive Inks
Palladium-based conductive inks are valuable for printed electronics due to their high conductivity and stability. While less common than silver or copper inks, palladium offers superior resistance to oxidation. This compound can be a precursor in the formulation of such inks.
Application Note:
The formulation of a conductive ink from this compound involves dispersing the palladium salt in a suitable solvent system with binders and other additives to achieve the desired viscosity and printing characteristics.[4] A subsequent curing step, typically involving heat, is required to decompose the precursor and form a conductive palladium film. The final conductivity of the printed feature depends on the ink formulation, printing parameters, and curing conditions.
Experimental Protocol: Formulation of a Palladium-Based Conductive Ink
This protocol provides a basic framework for formulating a conductive ink using this compound.
Materials:
-
This compound (PdI₂)
-
Ethylene glycol (solvent)
-
Terpineol (B192494) (solvent and viscosity modifier)
-
Ethyl cellulose (B213188) (binder)
-
Dispersing agent (e.g., a non-ionic surfactant)
-
Glass substrate for printing
-
Screen printer or inkjet printer
-
Furnace for curing
Procedure:
-
In a vial, dissolve a specific weight percentage of ethyl cellulose in terpineol with gentle heating and stirring to form a binder solution.
-
In a separate container, disperse this compound powder in ethylene glycol with the aid of a dispersing agent. Sonication can be used to achieve a fine dispersion.
-
Slowly add the this compound dispersion to the binder solution while stirring continuously.
-
Continue stirring and gently heating until a homogeneous ink with the desired viscosity is obtained. The viscosity can be adjusted by varying the solvent ratio and binder concentration.
-
Print the formulated ink onto a glass substrate using the desired printing technique.
-
Dry the printed pattern at a low temperature (e.g., 80-100°C) to remove the solvents.
-
Cure the dried pattern in a furnace at a higher temperature (e.g., 250-350°C) in an inert or reducing atmosphere to decompose the this compound and form a conductive palladium film.
-
Measure the sheet resistance of the cured film using a four-point probe to determine its conductivity.
Quantitative Data:
| PdI₂ Loading (wt%) | Binder (wt%) | Curing Temperature (°C) | Curing Time (min) | Sheet Resistance (Ω/sq) |
| 20 | 5 | 250 | 60 | 10-50 |
| 30 | 5 | 300 | 60 | 1-10 |
| 30 | 10 | 300 | 60 | 5-15 |
Note: These values are illustrative. The final conductivity is highly dependent on the specific formulation and processing conditions.
Logical Diagram: Conductive Ink Formulation and Processing
Caption: Process flow for creating and testing a this compound-based conductive ink.
This document provides a starting point for researchers and scientists interested in exploring the applications of this compound in materials science. The provided protocols are general and may require optimization for specific substrates, equipment, and desired material properties. Careful adherence to safety protocols when handling palladium compounds and organic solvents is essential.
References
Application Notes and Protocols for Palladium(II) Iodide in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of Palladium(II) iodide (PdI₂) in the development of chemical sensors. While direct applications of this compound as a primary sensing material are an emerging area of research, this document leverages established principles from related palladium compounds and palladium-based nanomaterials to provide a foundational guide for researchers.
Application Notes
This compound is a stable inorganic compound with unique electronic and chemical properties that make it a promising candidate for the development of novel chemical sensors.[1] Its application in this field is primarily centered around its reactivity with specific analytes, leading to measurable changes in its physical properties.
Chemiresistive Gas Sensing
Palladium-based materials are well-established for their use in chemiresistive gas sensors, particularly for hydrogen (H₂).[2] The sensing mechanism relies on the change in electrical resistance of the material upon exposure to the target gas. While much of the research has focused on metallic palladium and its alloys, the principles can be extended to this compound.
-
Hydrogen (H₂) Sensing: Palladium has a high affinity for hydrogen, which it can absorb and dissociate, leading to the formation of palladium hydride (PdHx).[2] This process alters the electronic structure and lattice of the palladium material, resulting in a change in its electrical resistance.[2] For this compound, it is hypothesized that upon interaction with hydrogen, a partial reduction to metallic palladium could occur, or the adsorbed hydrogen could influence the semiconductor properties of the PdI₂ film, leading to a detectable change in conductivity.
-
Ammonia (B1221849) (NH₃) Sensing: Palladium nanoparticles have been shown to enhance the ammonia sensing capabilities of materials like graphene.[3] A similar principle could apply to this compound, where the adsorption of ammonia molecules on the surface of a PdI₂ film could modulate its charge carrier concentration, thereby changing its resistance.
-
Sulfur Dioxide (SO₂) Sensing: Palladium/polymer nanocomposites have been utilized in chemiresistive sensors for the detection of sulfur dioxide.[4] The chemical affinity of palladium towards Lewis acid gases like SO₂ is a key factor.[4] A sensor based on this compound could leverage this interaction for SO₂ detection.
Optical Sensing
Changes in the optical properties of palladium-based materials upon interaction with analytes form the basis for optical sensors. These changes can be in absorbance, reflectance, or fluorescence.
-
Colorimetric Carbon Monoxide (CO) Detection: The reaction of Palladium(II) salts with carbon monoxide is a well-known method for CO detection. The reduction of Pd(II) to metallic palladium results in a visible color change. This principle, historically used with Palladium(II) chloride, could be adapted for this compound.
-
Fluorescence-Based Sensing of Palladium(II) Ions: While this application uses a sensor for palladium ions rather than a sensor made from this compound, it is relevant for researchers in drug development and environmental monitoring who need to detect trace amounts of palladium.[1][5][6] These sensors often employ organic fluorophores that exhibit a change in fluorescence upon complexation with Pd(II) ions.[1][5]
-
Fiber Optic Sensing: Palladium-coated optical fibers are used for hydrogen detection.[7][8][9] The absorption of hydrogen changes the refractive index of the palladium layer, which can be detected as a change in the transmitted or reflected light. A thin film of this compound on a tapered optical fiber could potentially be used for sensing various analytes that interact with the film and alter its optical properties.
Mercury Vapor Sensing
Palladium(II) chloride films have demonstrated utility in detecting airborne elemental mercury at concentrations in the parts-per-billion (ppb) range.[10][11] The mechanism involves a change in the electrical resistance of the film upon exposure to mercury.[10] Given the chemical similarities, this compound films are a strong candidate for a similar application, potentially offering different selectivity or sensitivity characteristics.
Quantitative Data
The following tables summarize quantitative data for various chemical sensors based on palladium and its compounds. It is important to note that specific data for sensors where this compound is the primary sensing material is limited in the current literature. The data presented here is for related palladium-based sensors to provide a benchmark for expected performance.
Table 1: Performance of Palladium-Based Gas Sensors
| Analyte | Sensing Material | Sensor Type | Limit of Detection (LOD) | Response Time | Recovery Time | Reference |
| Hydrogen (H₂) | Pd Nanoparticles on SnO₂ | Chemiresistive | 4.5 ppm | 9 s (at 100 ppm) | ~9 s | [12] |
| Hydrogen (H₂) | Pd Nanoparticles on Mn₂O | Chemiresistive | 10 ppm | 4 s (at 100 ppm) | - | [12] |
| Hydrogen (H₂) | Pd/GO Nanocomposite | Optical Fiber | - | 48 s | 7 min | [8] |
| Nitrogen Dioxide (NO₂) | Palladium Phthalocyanine Nanowires | Chemiresistive | 0.5 ppm | - | - | [13] |
| Mercury (Hg) | Palladium(II) Chloride Film | Chemiresistive | 2.5 ppb | - | - | [10][11] |
Table 2: Performance of Sensors for Palladium(II) Ion Detection
| Sensor Type | Limit of Detection (LOD) | Response Time | Technique | Reference |
| Colorimetric & NIR Fluorescent | 5.9 nM | - | Internal Charge-Transfer (ICT) | [14] |
| UV-Vis Spectrophotometry | 10 µmol/dm³ | 1 hour | Complex Formation with Tropaeolin OO | [1] |
| Fluorescence Spectroscopy | 10 µmol/dm³ | 10 minutes | Complex Formation with Tropaeolin OO | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the development of chemical sensors using palladium-based materials. These can be adapted for the use of this compound.
Protocol 1: Fabrication of a Chemiresistive Gas Sensor with a this compound Thin Film
This protocol describes a general method for fabricating a chemiresistive sensor, which can be adapted for a this compound sensing layer.
Materials:
-
Substrate (e.g., silicon dioxide, alumina) with pre-patterned electrodes (e.g., gold, platinum)
-
This compound (PdI₂) powder
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or a suitable solvent for PdI₂)
-
Spin coater
-
Hot plate or oven
-
Gas testing chamber with mass flow controllers
-
Source measure unit (SMU) or a precise multimeter
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate with acetone, isopropanol, and deionized water in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Preparation of PdI₂ Solution: Prepare a solution of this compound in a suitable solvent. The concentration will need to be optimized based on the desired film thickness and solvent used. Sonication may be required to fully dissolve the PdI₂.
-
Thin Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the this compound solution onto the substrate.
-
Spin coat at a desired speed (e.g., 3000 rpm) for a set time (e.g., 60 seconds) to achieve a uniform film.
-
-
Annealing: Transfer the coated substrate to a hot plate or into an oven. Anneal at a temperature sufficient to remove the solvent and form a stable film (e.g., 100-150°C). The exact temperature and time should be optimized.
-
Sensor Testing:
-
Mount the fabricated sensor in a gas testing chamber.
-
Connect the electrodes to a source measure unit.
-
Purge the chamber with a carrier gas (e.g., dry air or nitrogen).
-
Introduce a known concentration of the target analyte gas into the chamber.
-
Record the change in electrical resistance of the sensor over time.
-
Purge the chamber again with the carrier gas to allow the sensor to recover.
-
Repeat for different analyte concentrations.
-
Protocol 2: Colorimetric Detection of Carbon Monoxide using a this compound Solution
This protocol is adapted from the classical Palladium(II) chloride method for CO detection.
Materials:
-
This compound (PdI₂)
-
Deionized water
-
Test tubes or cuvettes
-
Gas dispersion tube (bubbler)
-
UV-Vis Spectrophotometer
-
Source of carbon monoxide gas
Procedure:
-
Preparation of PdI₂ Solution: Prepare a dilute aqueous solution of this compound. The solubility of PdI₂ in water is low, so a solution in potassium iodide (KI) may be more effective, forming the soluble [PdI₄]²⁻ complex.[15]
-
Exposure to CO:
-
Place a known volume of the this compound solution into a test tube or cuvette.
-
Bubble a gas sample containing carbon monoxide through the solution using a gas dispersion tube.
-
Observe any color change in the solution. A darkening of the solution indicates the formation of metallic palladium.
-
-
Quantitative Analysis:
-
For a quantitative measurement, record the UV-Vis spectrum of the solution before and after exposure to CO.
-
The decrease in the absorbance at the characteristic wavelength for the Pd(II) complex or the increase in absorbance due to the formation of colloidal palladium can be correlated to the concentration of CO.
-
A calibration curve should be prepared using known concentrations of CO.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. jsstec.org [jsstec.org]
- 3. Selective enhancement of graphene ammonia sensing by electrochemical palladium nanoparticle decoration: ab initio insights into the sensing response - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. Selective Detection of Pd2+ Ions - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium/Graphene Oxide Nanocomposite for Hydrogen Gas Sensing Applications Based on Tapered Optical Fiber | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A highly sensitive sensor for colorimetric detection of palladium(ii) in lysosomes and its applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. This compound, 99.9% (metals basis), Pd 28% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Synthesis of Symmetrical and Unsymmetrical Ureas using Palladium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urea (B33335) functional group is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and polymers. The development of efficient and scalable methods for the synthesis of ureas is therefore of significant interest. Palladium(II) iodide (PdI₂), in conjunction with potassium iodide (KI), has emerged as a highly effective catalytic system for the oxidative carbonylation of amines to produce both symmetrical and unsymmetrical ureas. This method offers a direct and atom-economical route, utilizing carbon monoxide as the carbonyl source and a mild oxidant, typically air.[1][2]
These application notes provide detailed protocols for the synthesis of symmetrical and unsymmetrical ureas using a PdI₂/KI catalytic system, along with quantitative data and a mechanistic overview of the reaction.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various symmetrical ureas using the PdI₂/KI catalytic system. The data highlights the versatility of the method with different amine substrates and variations in reaction conditions.
Table 1: Synthesis of Symmetrical 1,3-Diarylureas
| Entry | Amine (Substrate) | Product | Yield (%)[1] |
| 1 | Aniline | 1,3-Diphenylurea | 94 |
| 2 | 4-Methylaniline | 1,3-Bis(4-methylphenyl)urea | 92 |
| 3 | 4-Methoxyaniline | 1,3-Bis(4-methoxyphenyl)urea | 90 |
| 4 | 4-Chloroaniline | 1,3-Bis(4-chlorophenyl)urea | 88 |
| 5 | 3-Chloroaniline | 1,3-Bis(3-chlorophenyl)urea | 85 |
Reaction Conditions: Amine:KI:PdI₂ molar ratio = 100:10:1, 100 °C, 24 h, 20 atm of a 4:1 mixture of CO-air, in BmimBF₄ as solvent. Substrate conversion was quantitative.[1]
Table 2: Synthesis of Symmetrical 1,3-Dialkylureas
| Entry | Amine (Substrate) | Product | Yield (%)[1] |
| 1 | n-Butylamine | 1,3-Di-n-butylurea | 83 |
| 2 | Benzylamine | 1,3-Dibenzylurea | 90 |
Reaction Conditions: For entry 1, Amine:KI:PdI₂ molar ratio = 200:10:1, 1 mmol of amine per mL of BmimBF₄. For entry 2, Amine:KI:PdI₂ molar ratio = 500:10:1, 1 mmol of amine per mL of BmimBF₄. Both reactions were carried out at 100 °C under 20 atm of a 4:1 mixture of CO-air.[1]
Catalytic Cycle
The mechanism of the PdI₂-catalyzed oxidative carbonylation of amines to ureas is believed to proceed through one of two primary pathways, as illustrated below. The catalytic cycle begins with the formation of a palladium(II) complex which then undergoes migratory insertion of carbon monoxide to form a carbamoylpalladium intermediate. This intermediate can then either react directly with another amine molecule or undergo β-hydride elimination to form an isocyanate, which subsequently reacts with an amine to yield the urea product and regenerate the active palladium catalyst.[1][3]
Caption: Proposed catalytic cycle for the PdI₂-catalyzed synthesis of ureas.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical Ureas
This protocol describes a general method for the synthesis of symmetrical N,N'-disubstituted ureas via the this compound-catalyzed oxidative carbonylation of primary amines.
Materials and Reagents:
-
This compound (PdI₂)
-
Potassium iodide (KI)
-
Primary amine
-
1,2-Dimethoxyethane (DME) or 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄)
-
Carbon monoxide (CO)
-
Air
-
Diethyl ether (for extraction)
-
Deionized water
-
Magnesium sulfate (B86663) or Sodium sulfate (for drying)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a glass liner for the autoclave, add PdI₂ and KI. The typical molar ratio of amine to KI to PdI₂ is 100:10:1, though this can be optimized for different substrates.[1]
-
Reaction Setup: To the glass liner containing the catalyst, add the primary amine and the solvent (e.g., DME). The concentration of the amine can be around 0.5 mmol per mL of solvent.[1]
-
Autoclave Assembly: Place the sealed glass liner inside the high-pressure autoclave.
-
Pressurization: Purge the autoclave with carbon monoxide several times. Then, pressurize the autoclave with a 4:1 mixture of carbon monoxide and air to a total pressure of 20 atm.[1][2]
-
Reaction: Heat the autoclave to 90-100 °C with vigorous stirring. The reaction is typically run for 24 hours.[1]
-
Work-up: After cooling the autoclave to room temperature, carefully vent the excess gas.
-
Product Isolation:
-
If using an ionic liquid like BmimBF₄, the product can often be extracted with diethyl ether. The ionic liquid/catalyst phase can be recycled for subsequent runs.[1]
-
If using a conventional solvent like DME, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. This may involve washing with water, followed by extraction with an organic solvent. The organic layer is then dried over magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The final product is typically purified by crystallization from a suitable solvent (e.g., ethanol, diethyl ether) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Synthesis of Unsymmetrical (Trisubstituted) Ureas
This protocol outlines the synthesis of N,N',N''-trisubstituted ureas by the co-carbonylation of a mixture of a primary and a secondary amine.
Materials and Reagents:
-
This compound (PdI₂)
-
Potassium iodide (KI)
-
Primary amine
-
Secondary amine
-
1,2-Dimethoxyethane (DME)
-
Carbon monoxide (CO)
-
Air
-
Appropriate solvents for work-up and purification
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Catalyst and Reagent Loading: In a glass liner for the autoclave, add PdI₂, KI, the primary amine, and the secondary amine in DME. A typical molar ratio would involve an excess of the secondary amine relative to the primary amine to favor the formation of the unsymmetrical product.[2]
-
Reaction Conditions: The reaction is carried out under similar conditions as for the symmetrical ureas: 90-100 °C, 20 atm of a 4:1 CO/air mixture, for 24 hours.[2]
-
Work-up and Purification: The work-up procedure is analogous to that for symmetrical ureas. However, the purification step is crucial to separate the desired unsymmetrical urea from any symmetrical ureas that may have formed as byproducts. This is typically achieved by column chromatography.
Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of ureas using the PdI₂-catalyzed carbonylation.
Caption: General experimental workflow for PdI₂-catalyzed urea synthesis.
Conclusion
The use of this compound as a catalyst for the oxidative carbonylation of amines provides a robust and versatile method for the synthesis of both symmetrical and unsymmetrical ureas. The protocols outlined in these application notes offer a solid foundation for researchers in academia and industry to explore this efficient synthetic route. The mild reaction conditions and the use of readily available starting materials make this methodology particularly attractive for applications in drug discovery and development where rapid access to diverse urea libraries is essential. Further optimization of reaction parameters for specific substrates may be necessary to achieve maximum yields and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Deactivation in PdI₂ Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in Palladium(II) Iodide (PdI₂) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of my PdI₂ catalyst deactivating?
A1: Common indicators of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a complete stall of the reaction. You might also observe a change in the color of the reaction mixture, such as the formation of a black precipitate, which could indicate the formation of inactive palladium black.
Q2: What are the main reasons my PdI₂ catalyst is deactivating?
A2: The primary deactivation mechanisms for PdI₂ catalysts include:
-
Iodide Poisoning: Excess iodide ions can coordinate strongly to the palladium center, forming inactive or less active species such as bridged palladium dimers.[1]
-
Reduction to Pd(0): The active Pd(II) species can be reduced to catalytically inactive Pd(0) nanoparticles, especially in the presence of reducing agents like phosphine (B1218219) ligands or certain solvents.[2]
-
Sintering/Aggregation: At elevated temperatures, palladium nanoparticles can sinter or aggregate into larger, less active particles, reducing the available catalytic surface area.[3][4]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5]
Q3: Can iodide have a positive effect on the reaction, or is it always a poison?
A3: Interestingly, iodide can act as both a catalyst poison and a promoter, depending on the reaction conditions and the specific catalytic cycle. In some cases, iodide can facilitate the catalytic cycle by forming iodide-bridged binuclear palladium complexes that enhance reactivity.[6] However, high concentrations of iodide are generally detrimental.
Q4: How can I prevent my PdI₂ catalyst from deactivating?
A4: To minimize catalyst deactivation, consider the following preventative measures:
-
Optimize Ligand-to-Metal Ratio: Using an appropriate ligand-to-palladium ratio can help stabilize the active catalytic species and prevent aggregation.
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize sintering of palladium nanoparticles.
-
Use High-Purity Reagents and Solvents: Impurities can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
Maintain an Inert Atmosphere: Oxygen can promote the oxidation of ligands and the formation of inactive palladium species. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q5: Can I regenerate my deactivated PdI₂ catalyst?
A5: Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the deactivation mechanism. Common regeneration strategies include solvent washing to remove adsorbed species, treatment with an oxidizing agent to convert inactive Pd(0) back to active Pd(II), and acid/base washing to remove certain poisons.[7][8]
Troubleshooting Guides
This section provides a problem-and-solution-oriented guide to address specific issues you may encounter.
Problem: Low or No Conversion of Starting Material
Possible Cause 1: Iodide Poisoning
-
Diagnosis: This is a common issue in reactions involving iodide. Excess iodide can form strong bonds with the palladium center, leading to the formation of catalytically inactive species.[1]
-
Solution:
-
Reduce Iodide Concentration: If possible, reduce the amount of any iodide-containing reagents.
-
Add a Silver Salt: Adding a silver salt (e.g., silver carbonate, silver nitrate) can precipitate excess iodide as silver iodide (AgI), removing it from the reaction medium.
-
Change the Ligand: Some ligands are more resistant to iodide poisoning. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Possible Cause 2: Reduction of Pd(II) to Inactive Pd(0)
-
Diagnosis: The formation of a black precipitate (palladium black) is a strong indicator of the reduction of the active Pd(II) species to inactive Pd(0). This can be confirmed by techniques like X-ray Photoelectron Spectroscopy (XPS).[9]
-
Solution:
-
Add a Mild Oxidant: Introduce a mild oxidant to re-oxidize Pd(0) to Pd(II). Benzoquinone is often effective for this purpose.[10]
-
Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to suppress the reduction of the catalyst.
-
Possible Cause 3: Sintering/Aggregation of Palladium Nanoparticles
-
Diagnosis: If the reaction is run at high temperatures for an extended period, the palladium nanoparticles may have sintered. This can be visualized using Transmission Electron Microscopy (TEM), where an increase in the average particle size will be observed.[3][4]
-
Solution:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the rate of sintering.
-
Use a More Stable Support: The choice of support material can significantly impact the thermal stability of the catalyst. Consider using a support that has stronger metal-support interactions.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to catalyst deactivation and regeneration.
Table 1: Effect of Iodide Concentration on Reaction Rate
| Iodide Source | Concentration (mol%) | Relative Reaction Rate | Reference |
| NaI | 0 | 1.00 | Hypothetical |
| NaI | 10 | 0.85 | Hypothetical |
| NaI | 20 | 0.62 | Hypothetical |
| NaI | 50 | 0.25 | Hypothetical |
| TBAI | 10 | 0.82 | Hypothetical |
| TBAI | 20 | 0.59 | Hypothetical |
Note: This table is illustrative and the actual effect of iodide concentration can vary significantly depending on the specific reaction.
Table 2: Comparison of Fresh vs. Deactivated Catalyst Characteristics
| Catalyst State | Average Pd Particle Size (nm) | Pd(II) Content (%) | Pd(0) Content (%) | Reference |
| Fresh Pd/C | 3 - 5 | >95 | <5 | |
| Deactivated Pd/C (Sintered) | 10 - 15 | >95 | <5 | |
| Deactivated Pd/C (Reduced) | 3 - 5 | <20 | >80 | [9] |
Table 3: Performance Comparison of Different Catalyst Reactivation Methods
| Deactivation Cause | Reactivation Method | Catalyst Activity Recovery (%) | Reference |
| Coking/Fouling | Solvent Wash (Ethanol) | 60-70 | [7] |
| Coking/Fouling | Alkaline Wash (0.1 M Na₂CO₃) | 70-80 | [7] |
| Pd(0) Formation | Oxidation with Benzoquinone | 80-90 | [10] |
| Iodide Poisoning | Treatment with Silver Nitrate | 75-85 | Hypothetical |
Detailed Experimental Protocols
Protocol 1: Standardized Test for Assessing PdI₂ Catalyst Activity
This protocol provides a general method for evaluating the activity of a PdI₂ catalyst in a model cross-coupling reaction.
Materials:
-
PdI₂ catalyst
-
Aryl halide (e.g., iodobenzene)
-
Coupling partner (e.g., phenylboronic acid for Suzuki coupling)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add the PdI₂ catalyst (1-5 mol%), the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Calculate the initial reaction rate and the final conversion to assess the catalyst's activity.
Protocol 2: Step-by-Step Guide for Diagnosing the Cause of Deactivation
This workflow will help you systematically identify the root cause of catalyst deactivation.
Step 1: Visual Inspection
-
Observe the reaction mixture. The formation of a black precipitate suggests the reduction of Pd(II) to Pd(0).
Step 2: Reaction Profile Analysis
-
Analyze the kinetic data from your reaction monitoring. A sudden drop in reaction rate may indicate poisoning, while a gradual decrease could be due to sintering or coking.
Step 3: Catalyst Characterization
-
Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst. An increase in the average particle size is indicative of sintering.[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the oxidation state of palladium on the catalyst surface. An increase in the Pd(0) signal suggests reduction of the active species.[9]
-
Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction filtrate to determine if palladium has leached from the support.
Step 4: Control Experiments
-
Run the reaction with a fresh batch of catalyst under identical conditions to rule out issues with the catalyst batch.
-
Run the reaction with purified reagents and solvents to check for the presence of catalyst poisons in the starting materials.
Protocol 3: General Procedure for Reactivation of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for regenerating a deactivated Pd/C catalyst.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Ethanol (B145695) or Methanol
-
Dilute aqueous sodium carbonate solution (0.1 M) (Optional)
Procedure:
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the deactivated Pd/C catalyst.
-
Solvent Wash: Wash the recovered catalyst sequentially with:
-
The reaction solvent to remove residual organic compounds.
-
Deionized water until the washings are neutral.
-
An alcohol (e.g., ethanol or methanol) to remove water.
-
-
Alkaline Wash (Optional): For strongly adsorbed acidic impurities, slurry the catalyst in a 0.1 M Na₂CO₃ solution and stir for 1-2 hours at 60-80 °C. Filter and wash thoroughly with deionized water until the filtrate is neutral.[7]
-
Drying: Dry the washed catalyst in a vacuum oven at 60-80 °C overnight.
Mandatory Visualizations
Signaling Pathway of Iodide-Induced Deactivation
Caption: Iodide-Induced Deactivation Pathway.
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting Workflow for Low Conversion.
Logical Relationship of Catalyst Deactivation Pathways
Caption: Logical Relationship of Deactivation Pathways.
References
- 1. youtube.com [youtube.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Palladium(II) Iodide Catalysis
Welcome to the technical support center for Palladium(II) iodide (PdI₂) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PdI₂-catalyzed reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low to no conversion. What are the common causes?
Low conversion in PdI₂-catalyzed reactions can stem from several factors, primarily related to catalyst activity and reaction conditions. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) species, formed in situ from the Pd(II) precursor, can be unstable. "Palladium black," a sign of catalyst precipitation and deactivation, can form under high temperatures or with inadequate ligand stabilization.[1] Iodide ions, generated during the catalytic cycle, can also act as catalyst poisons by forming stable and inactive palladium-iodide complexes.[2][3]
-
Inadequate Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.[1]
-
Base: The strength or solubility of the base might be insufficient to facilitate key steps in the catalytic cycle.[1]
-
Solvent: The chosen solvent may not be appropriate for the reactants or the catalyst system, affecting solubility and reactivity.[4][5]
-
-
Poor Substrate Reactivity: Some substrates, particularly those that are sterically hindered or electronically deactivated, may exhibit poor reactivity under standard conditions.[6]
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can it be prevented?
The formation of palladium black signifies the precipitation of metallic palladium from the catalytic cycle, leading to a loss of catalytic activity.[1] This is often caused by:
-
High Temperatures: Excessive heat can cause the palladium nanoparticles to agglomerate and fall out of solution.[1][2]
-
Inadequate Ligand Stabilization: Insufficient ligand concentration or a poorly chosen ligand that does not effectively stabilize the Pd(0) species can lead to catalyst precipitation.[1]
-
Reaction Environment: Impurities in reagents or solvents can also contribute to catalyst decomposition.[1]
To prevent the formation of palladium black, consider the following:
-
Lowering the reaction temperature.[1]
-
Increasing the ligand-to-palladium ratio.[1]
-
Screening different, potentially more stabilizing, ligands.[1]
-
Ensuring all reagents and solvents are of high purity and are properly dried and degassed.[1]
Q3: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
Common side reactions in palladium-catalyzed couplings include:
-
Homocoupling: The coupling of two identical starting molecules (e.g., two aryl halides) can compete with the desired cross-coupling reaction. This is often observed under ligandless conditions.[1] To minimize homocoupling, ensure an adequate ligand-to-palladium ratio and consider lowering the reaction temperature.[1]
-
Double Bond Isomerization (in Heck reactions): The newly formed double bond can migrate to a more thermodynamically stable position. This side reaction is facilitated by a reversible β-hydride elimination and re-addition process.[1] To suppress this, you can:
-
Reductive Dehalogenation: The aryl halide is reduced instead of undergoing the desired coupling reaction.
Q4: How does the choice of ligand and base impact the reaction outcome?
The selection of the ligand and base is critical for a successful reaction.
-
Ligands: Ligands play a crucial role in stabilizing the active palladium catalyst, influencing its reactivity, and controlling selectivity.[7][8]
-
Electron-rich and bulky phosphine (B1218219) ligands are often preferred as they promote oxidative addition and facilitate reductive elimination, which can be the rate-limiting step for sterically hindered substrates.[6]
-
-
Bases: The base is essential for several steps in the catalytic cycle, including the regeneration of the active catalyst.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of this compound catalyzed reactions.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Deactivation (Iodide Poisoning) | - Switch to more robust, electron-rich ligands (e.g., Buchwald phosphines).- Optimize the ligand-to-palladium ratio (typically between 1:1 to 4:1).[2] |
| Inactive Catalyst Precursor | - Ensure proper in situ reduction of Pd(II) to Pd(0). Consider adding a reducing agent if necessary. | |
| Insufficient Temperature | - Gradually increase the reaction temperature in 10-20 °C increments.[1] | |
| Inappropriate Solvent | - Screen different solvents. Polar aprotic solvents like DMF, dioxane, or NMP are often effective.[4][9] | |
| Ineffective Base | - Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[1] | |
| Formation of Palladium Black | Catalyst Agglomeration | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio for better stabilization.[1] |
| Impure Reagents/Solvents | - Use high-purity, dry, and degassed reagents and solvents.[1] | |
| Significant Side Product Formation | Homocoupling of Starting Materials | - Increase the ligand-to-palladium ratio.- Lower the reaction temperature.[1] |
| Double Bond Isomerization (Heck) | - Add a halide scavenger like Ag₂CO₃.[1]- Screen different bases and solvents.[1] | |
| Poor Reproducibility | Sensitivity to Air or Moisture | - Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).- Use anhydrous solvents and reagents. |
| Inconsistent Reagent Quality | - Use reagents from a reliable source and of consistent purity. |
Experimental Protocols
General Protocol for Optimizing a this compound Catalyzed Cross-Coupling Reaction
This protocol provides a starting point for the optimization of a generic cross-coupling reaction. The specific parameters should be systematically varied to find the optimal conditions for your substrate.
-
Reaction Setup:
-
In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), the coupling partner (e.g., boronic acid, alkyne, or alkene; 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum.
-
-
Catalyst and Ligand Preparation (optional, pre-mixing):
-
In a separate glovebox or under an inert atmosphere, pre-mix the this compound (e.g., 0.02 equiv) and the desired phosphine ligand (e.g., 0.04 equiv).
-
-
Solvent Addition and Degassing:
-
Add the anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF) to the reaction vessel via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.
-
-
Catalyst Addition:
-
Add the this compound or the pre-mixed catalyst/ligand mixture to the reaction vessel under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visual Guides
Experimental Workflow for Reaction Optimization
Caption: A general workflow for the systematic optimization of a this compound catalyzed reaction.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in this compound catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
Technical Support Center: Palladium(II) Iodide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic synthesis using Palladium(II) iodide (PdI₂) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound catalyzed cross-coupling reactions?
A1: The most frequently encountered side products include:
-
Homocoupling Products: Dimerization of the starting materials (e.g., aryl halide or organometallic reagent) is a common side reaction. This is often promoted by the presence of oxygen and can occur with both the nucleophile (e.g., boronic acid in Suzuki coupling) and the electrophile.
-
Dehalogenation/Proto-dehalogenation: Replacement of the halide on the electrophile with a hydrogen atom, leading to a reduced, non-coupled starting material.
-
β-Hydride Elimination Products: In reactions involving alkyl chains, β-hydride elimination can lead to the formation of alkenes as side products.
-
Products from Catalyst Decomposition (Palladium Black): The formation of a black precipitate, known as palladium black, indicates the aggregation and precipitation of palladium metal.[1] This leads to a loss of catalytic activity and lower yields.
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes when using PdI₂?
A2: Several factors can lead to low reactivity:
-
Catalyst Poisoning by Iodide: While part of the catalyst, excess iodide ions in solution can form stable, catalytically inactive palladium-iodide complexes, such as iodo-bridged palladium dimers.[2] This can shut down the catalytic cycle.
-
Catalyst Decomposition: The formation of palladium black indicates that the active catalytic species is not stable under the reaction conditions. This can be caused by high temperatures, impurities, or an inappropriate solvent choice.
-
Inactive Precatalyst: PdI₂ needs to be reduced in situ to the active Pd(0) species for most cross-coupling reactions to begin. If the reduction is inefficient, the reaction will be slow.
-
Poor Ligand Choice: The chosen ligand may not be suitable for stabilizing the palladium center or facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Q3: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A3: Homocoupling of boronic acids is often promoted by Pd(II) species and the presence of oxygen. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Precatalyst or a Reducing Agent: While you are starting with Pd(II), adding a mild reducing agent can help in the clean formation of the active Pd(0) catalyst and minimize the amount of free Pd(II) that can promote homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Slow Addition of Reagents: In some cases, the slow addition of the boronic acid can keep its concentration low, thereby reducing the rate of homocoupling.
Q4: Why does the iodide in PdI₂ sometimes inhibit the reaction, and how can this be overcome?
A4: Iodide is a soft ligand and can form strong bonds with the soft palladium center. This can lead to the formation of stable, coordinatively saturated palladium complexes that are reluctant to participate in the catalytic cycle. In some cases, iodide can form bridging ligands between two palladium centers, creating inactive dimers.[2] To overcome this, one might consider:
-
Ligand Choice: Using strongly coordinating, bulky electron-rich phosphine (B1218219) ligands can sometimes displace the iodide from the palladium coordination sphere and promote the desired catalytic activity.
-
Additives: In some specific cases, additives have been used to either enhance the catalytic activity or sequester iodide, though this is highly reaction-dependent.
Troubleshooting Guides
Issue 1: Formation of Palladium Black
Symptom: A black precipitate forms in the reaction mixture, and the reaction stalls.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Temperature | Lower the reaction temperature. High temperatures can accelerate catalyst decomposition. |
| Oxygen Presence | Ensure the reaction is run under a strict inert atmosphere (Ar or N₂). Degas solvents and reagents thoroughly before use. |
| Inappropriate Solvent | Some solvents, like THF, have been anecdotally reported to promote palladium black formation in certain reactions.[1] Consider switching to a different solvent such as dioxane, toluene, or DMF. |
| Impure Reagents | Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity. |
| Ligand Degradation | The ligand may not be stable under the reaction conditions. Consider using a more robust ligand. |
Experimental Protocol: General Procedure to Minimize Palladium Black Formation
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a thoroughly degassed solvent (sparged with argon for at least 30 minutes) to the flask.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, weigh the PdI₂ and any ligand into a small vial. Dissolve or suspend this mixture in a small amount of the degassed solvent and add it to the reaction flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the optimized, lowest effective temperature. Monitor the reaction progress by TLC or LC-MS.
Issue 2: Significant Homocoupling of Starting Materials
Symptom: The desired cross-coupled product is formed in low yield, with significant amounts of a dimeric byproduct of one or both starting materials.
Logical Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling side products.
Issue 3: Dehalogenation of the Aryl Halide
Symptom: A significant amount of the arene (aryl halide with the halide replaced by hydrogen) is observed as a byproduct.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Source of Hydride | The hydride source can be the solvent (e.g., alcohols), the base, or even water. |
| High Temperature | Higher temperatures can favor the dehalogenation pathway. |
| Ligand Choice | Some ligands are more prone to promoting the formation of palladium-hydride species that lead to dehalogenation. |
Experimental Protocol: Minimizing Dehalogenation in a Heck Reaction
-
Reagent Purity: Use anhydrous, high-purity solvents and reagents. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
Base Selection: Use an anhydrous, non-coordinating base. If using a carbonate or phosphate (B84403) base, ensure it is finely powdered and dried before use.
-
Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is too slow.
-
Ligand Screening: If dehalogenation persists, screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.
Reaction Mechanisms and Side Product Pathways
The following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and the pathways leading to common side products.
General Catalytic Cycle (Suzuki Coupling Example)
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pathways to Common Side Products
Caption: Competing pathways leading to common side products from the Pd(II) intermediate.
References
Technical Support Center: Purification of Products from PdI₂-Mediated Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products from PdI₂-mediated syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a PdI₂-mediated reaction?
Common impurities include residual palladium species (Pd(II) or Pd(0)), iodide salts, ligands, unreacted starting materials, and byproducts from side reactions. The presence of iodide can sometimes lead to the formation of stable palladium-iodide complexes, which may be challenging to remove.[1][2]
Q2: How do I choose the best purification method for my product?
The optimal purification method depends on several factors, including the properties of your desired product (solubility, stability), the nature of the impurities, and the scale of your reaction. A common strategy involves a primary purification step, such as column chromatography, followed by a secondary treatment with a palladium scavenger to reduce residual palladium to acceptable levels.[3][4][5]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported materials (often silica (B1680970) or polystyrene-based) with functional groups that have a high affinity for palladium, such as thiols, amines, and tri-isocyanurates.[6] When the reaction mixture is passed through or stirred with the scavenger resin, the palladium is selectively bound (chelated) to these functional groups and can be easily removed by filtration.[7]
Q4: Can I use activated carbon to remove residual palladium?
Yes, activated carbon is a cost-effective and common method for removing palladium residues.[6] It has a large surface area that can adsorb palladium species. However, it's important to be aware of potential drawbacks, such as the non-specific adsorption of the desired product, which can lead to lower yields.[6][8]
Q5: Why is there still a yellow/brown color in my product after initial purification?
A persistent color in your product often indicates the presence of residual palladium complexes. Standard filtration may not be sufficient to remove soluble or colloidal palladium species. More rigorous purification methods, such as treatment with palladium scavengers or activated carbon, are typically required to decolorize the product.
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium After Column Chromatography
-
Possible Cause: The polarity of the palladium species may be too similar to your product, leading to co-elution during chromatography.[3]
-
Recommended Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems to improve separation.
-
Use a Palladium Scavenger: After chromatography, treat the product with a suitable palladium scavenger to further reduce palladium levels. Studies have shown that a scavenging step after chromatography is highly effective.[3][4][5]
-
Precipitation: Attempt to precipitate the palladium from the solution before or after chromatography.
-
Issue 2: Low Product Recovery After Purification
-
Possible Cause: Non-specific binding of your product to the purification medium, especially with activated carbon or some scavenger resins.[6]
-
Recommended Solutions:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Thorough Washing: After filtration, wash the adsorbent thoroughly with a suitable solvent to recover any adsorbed product.[7]
-
Test Different Scavengers: Screen various scavengers to find one with minimal affinity for your product.
-
Issue 3: Inconsistent Performance of Palladium Scavengers
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions. The presence of iodide from PdI₂ can influence the nature of the palladium complex.
-
Recommended Solutions:
-
Scavenger Screening: Test a panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one for your system.
-
Optimize Scavenging Conditions: Adjust the temperature, reaction time, and solvent to improve scavenger efficiency.
-
Consider Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II).[7]
-
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of different purification methods in reducing residual palladium levels. The data is compiled from a pilot study on various palladium-catalyzed reactions.[3][4][5]
| Purification Method | Average Residual Pd (ppm) After Treatment | % Reduction of Pd | Notes |
| Aqueous Workup Only | >1000 ppm | - | Highly variable and generally insufficient for removing significant amounts of palladium.[5] |
| Flash Column Chromatography | <100 ppm (in over half of samples) | ~90% | Effective at removing the majority of palladium, but often insufficient to meet strict regulatory limits.[3][4] |
| Chromatography + Metal Scavenger (Si-TMT resin) | <100 ppm (in all evaluated conditions) | >98% | A highly reliable and effective combination for reducing palladium to very low levels.[3][4][5] |
| Activated Carbon | Variable | Up to 88% | Can be effective, but may lead to product loss and may not achieve complete removal.[9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolve the Crude Product: Following the initial workup of the PdI₂-mediated reaction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Add the Scavenger: Add the thiol-based silica scavenger (typically 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst).
-
Agitate the Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) may improve efficiency, provided the product is thermally stable.
-
Filter the Scavenger: Filter the mixture through a pad of Celite® or a fine frit to remove the scavenger.
-
Wash and Concentrate: Wash the collected scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution. It is advisable to perform a small-scale test first to assess potential product loss.
-
Stir the Mixture: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter completely.[7]
-
Wash and Concentrate: Wash the Celite® pad with fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate to obtain the purified product.
Protocol 3: Purification by Precipitation of Palladium
-
Dissolve the Crude Product: Dissolve the crude product containing residual palladium in a suitable solvent.
-
Add a Precipitating Agent: Slowly add a solution that will form an insoluble salt with palladium. For example, in some cases, adjusting the pH by adding an acid or base can induce precipitation.[10] Another approach involves dissolving the crude palladium salt in ammonium (B1175870) hydroxide, filtering out insoluble impurities, and then re-precipitating the purified palladium salt by the slow addition of hydrochloric acid.[11]
-
Isolate the Precipitate: Allow the precipitate to fully form, then collect it by filtration.
-
Wash and Dry: Wash the precipitate with a suitable solvent to remove any remaining soluble impurities and then dry thoroughly. The purified product will be in the filtrate.
Mandatory Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Technical Support Center: Optimizing Heck Reactions with Palladium(II) Iodide
Welcome to the technical support hub for researchers, scientists, and drug development professionals leveraging Palladium(II) iodide (PdI₂) in Heck coupling reactions. This resource is designed to provide targeted troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and enhance your reaction yields.
Troubleshooting Guide
Low yields and catalyst deactivation are common hurdles in Heck reactions. This guide provides a structured approach to diagnosing and resolving these issues when using a PdI₂ precatalyst.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure In Situ Reduction: PdI₂ is a Pd(II) precatalyst and must be reduced to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. The choice of solvent and base can be critical. Some systems may benefit from the addition of a reducing agent or a phosphine (B1218219) ligand which can aid in the reduction of the Pd(II) center. 2. Catalyst Quality: Verify the purity and integrity of the this compound. Impurities can act as catalyst poisons. |
| Inappropriate Ligand | 1. Ligand Screening: If using a ligand-assisted protocol, screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(o-tol)₃, or bulky electron-rich ligands). The strong coordination of iodide might necessitate a more electron-donating ligand to facilitate the catalytic cycle. 2. Ligand-to-Palladium Ratio: Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and unreactive palladium center.[1] |
| Ineffective Base | 1. Base Strength and Solubility: The base is crucial for regenerating the Pd(0) catalyst.[1] Ensure the base is strong enough to neutralize the HI generated during the reaction but not so strong as to cause unwanted side reactions. Common bases include organic amines (e.g., Et₃N) and inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃). The solubility of the base in the chosen solvent is also a key factor. 2. Screen Different Bases: Experiment with a range of bases to find the optimal choice for your specific substrate combination. |
| Sub-optimal Reaction Conditions | 1. Temperature: Gradually increase the reaction temperature. Heck reactions often require elevated temperatures to proceed efficiently.[2] However, excessively high temperatures can lead to catalyst decomposition.[3] 2. Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are often effective.[4] The solvent can influence catalyst stability and solubility of reactants. |
| Poor Substrate Reactivity | 1. Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[3] If using a less reactive halide, consider converting it to the corresponding iodide in a preliminary step.[5] |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| High Temperature | 1. Lower Reaction Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate as palladium black.[6] Try running the reaction at a lower temperature for a longer duration. |
| Inadequate Ligand Stabilization | 1. Increase Ligand Concentration: A higher ligand-to-palladium ratio can sometimes prevent catalyst precipitation by maintaining a stable, soluble palladium complex. 2. Choose a More Strongly Coordinating Ligand: Bidentate or bulky electron-rich ligands can offer better stabilization to the Pd(0) center. |
| Presence of Oxygen | 1. Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to decomposition. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: How is the active Pd(0) catalyst generated from this compound?
A1: this compound, like other Pd(II) precatalysts, is reduced in situ to the catalytically active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, such as phosphine ligands, amines (the base), or the solvent itself at elevated temperatures.[1]
Q2: What is the role of the iodide counter-ion in the Heck reaction?
A2: The iodide ion can play a significant role in the catalytic cycle. It is a good leaving group but can also act as a ligand, potentially influencing the stability and reactivity of palladium intermediates. The presence of iodide can stabilize palladium(I) dimers, which may be part of the catalytic cycle or a deactivation pathway.[7] The coordination of iodide to the palladium center can affect the rate of key steps such as oxidative addition and migratory insertion.[8]
Q3: Can I use this compound in a ligand-free Heck reaction?
A3: While some Heck reactions can proceed without the addition of external ligands, particularly with highly reactive aryl iodides, ligands are often necessary to stabilize the active catalyst and improve yields, especially when using less reactive aryl bromides or chlorides.[9] For reactions involving PdI₂, the iodide itself can act as a ligand.
Q4: My reaction is producing a mixture of E/Z isomers. How can I improve stereoselectivity?
A4: The Heck reaction generally favors the formation of the more thermodynamically stable trans (E) isomer. If a significant amount of the cis (Z) isomer is observed, it could be due to isomerization of the product. This can sometimes be suppressed by modifying the reaction conditions, such as the choice of base or the addition of certain salts.
Q5: What are the advantages of using an aryl iodide as a substrate in a Heck reaction?
A5: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step of the Heck reaction, which is often the rate-limiting step. This increased reactivity can lead to higher yields and allow for milder reaction conditions.[3]
Experimental Protocols
General Protocol for a Heck Reaction using this compound
This protocol provides a starting point for optimizing your Heck reaction. The specific quantities and conditions should be adjusted based on your substrates.
Materials:
-
This compound (PdI₂)
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Ligand (e.g., triphenylphosphine), if necessary
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1-5 mol%) and the phosphine ligand (if used, typically in a 1:2 to 1:4 Pd:ligand ratio).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the anhydrous, degassed solvent (3-5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction using a Pd(II) iodide precatalyst.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Palladium-Catalyzed Reactions with Alkyl Iodides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving alkyl iodides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using alkyl iodides in palladium-catalyzed cross-coupling reactions?
A1: The main difficulties stem from two competing processes:
-
Slow Oxidative Addition: Compared to aryl or vinyl halides, sp³-hybridized alkyl iodides undergo oxidative addition to low-valent palladium complexes more reluctantly.[1][2] This is often a rate-limiting step.
-
Rapid β-Hydride Elimination: Once the alkylpalladium(II) intermediate is formed, it is highly prone to β-hydride elimination if the alkyl group contains a hydrogen atom on the β-carbon.[1][2][3] This process leads to the formation of an alkene byproduct and decomposition of the key intermediate, significantly reducing the yield of the desired cross-coupled product.[1][2]
Q2: Why is β-hydride elimination such a significant problem with alkyl substrates?
A2: β-hydride elimination is an intrinsic reactivity pathway for many organometallic complexes, including those of palladium.[3] The process requires a vacant coordination site on the metal center cis to the alkyl group and a C-H bond on the β-carbon.[3] The resulting alkylpalladium species from oxidative addition are often coordinatively unsaturated and readily adopt the conformation needed for this elimination to occur, making it a fast and often dominant side reaction.[1][2]
Q3: Can iodine poison the palladium catalyst?
A3: Yes, under certain conditions, iodide can act as a catalyst poison. Iodide is a soft ligand and can form strong bonds with the soft palladium center.[4] This can lead to the formation of inactive, bridged palladium-iodide dimers, which are not catalytically competent.[4] This issue is particularly noted in certain reactions like Buchwald-Hartwig aminations, though modern, highly effective ligand systems have been developed to overcome this problem.[4]
Q4: Are there alternatives to palladium for coupling alkyl iodides?
A4: Yes, other transition metals have shown promise. Nickel complexes, for instance, have been successfully used to catalyze Negishi reactions of primary alkyl bromides and iodides.[2] Cobalt-catalyzed reactions have also been explored for intramolecular Heck-type cyclizations of alkyl iodides.[1]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting alkyl iodide.
This issue often points to a problem with the oxidative addition step.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the Pd(0) source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure reaction conditions facilitate reduction to Pd(0). Use freshly opened or properly stored catalysts.[5] | The catalytic cycle begins with oxidative addition to a Pd(0) species. Air-oxidation or impurities can deactivate the catalyst.[5] |
| Ineffective Ligand | Use electron-rich, bulky alkylphosphine ligands such as tricyclopentylphosphine (B1587364) (PCyp₃) or tricyclohexylphosphine (B42057) (PCy₃).[2] | These ligands increase electron density at the palladium center, which accelerates the rate of oxidative addition.[6] |
| Inappropriate Solvent | Screen different solvents. A mixture of THF and NMP (N-Methyl-2-pyrrolidone) has proven effective in Negishi couplings.[2] | Solvent polarity and coordinating ability can significantly impact the stability and reactivity of catalytic intermediates. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many alkyl iodide couplings, temperatures around 80 °C are required.[2] | Oxidative addition is often the rate-determining step and is kinetically dependent on temperature. |
Problem 2: The main product observed is an alkene resulting from dehydrohalogenation.
This is a classic sign that β-hydride elimination is outcompeting the desired cross-coupling pathway.
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Transmetalation | Ensure the organometallic coupling partner (e.g., organozinc, organoboron) is sufficiently reactive. For Negishi couplings, adding N-methylimidazole (NMI) can help.[2] | The goal is to make the transmetalation step faster than β-hydride elimination. NMI can activate organozinc halides toward transmetalation.[2] |
| Ligand Choice | Employ bulky ligands. Bulky phosphines can sterically hinder the formation of the planar, four-coordinate intermediate required for β-hydride elimination. | A more sterically crowded metal center can disfavor the geometry needed for elimination. |
| Radical Pathway | In some Heck-type reactions, promoting a hybrid organometallic-radical mechanism can be beneficial. The use of certain additives or conditions can favor this pathway.[1] | Radical intermediates are not subject to β-hydride elimination in the same way as organopalladium species, offering an alternative productive pathway.[1] |
| Substrate Structure | If possible, use alkyl iodides that lack β-hydrogens (e.g., neopentyl iodide) or where β-hydride elimination is geometrically impossible (e.g., bridgehead systems). | This is the most direct way to prevent the side reaction, although it limits substrate scope. |
Data Presentation
Table 1: Effect of Ligand on the Negishi Cross-Coupling of an Alkyl Bromide *
| Entry | Ligand | Yield (%) |
| 1 | PCyp₃ (Tricyclopentylphosphine) | 89 |
| 2 | PCy₃ (Tricyclohexylphosphine) | 81 |
| 3 | P(t-Bu)₃ (Tri-tert-butylphosphine) | 75 |
| 4 | PPh₃ (Triphenylphosphine) | <5 |
| 5 | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | <5 |
*Data is representative and adapted from studies on alkyl halides to illustrate ligand effects.[2] Conditions: 1-bromodecane (B1670165) coupling with pentylzinc bromide, catalyzed by Pd₂(dba)₃ with the specified ligand.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Negishi Coupling of a Primary Alkyl Iodide
This protocol is a representative example based on established methods for coupling unactivated primary alkyl halides.[2]
Materials:
-
Palladium precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tricyclopentylphosphine (PCyp₃)
-
Additive: N-Methylimidazole (NMI)
-
Alkyl Iodide (e.g., 1-iododecane)
-
Organozinc reagent (e.g., pentylzinc bromide, typically prepared in situ or used as a solution)
-
Solvent: A 2:1 mixture of anhydrous Tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere supplies (e.g., Argon or Nitrogen gas)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and PCyp₃ (0.08 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent and Additive Addition: Add the THF/NMP solvent mixture to dissolve the catalyst and ligand. Add NMI (1.2 equiv).
-
Reactant Addition: Add the alkyl iodide (1.0 equiv) to the mixture.
-
Initiation: Add the organozinc reagent (1.5 equiv) dropwise to the stirring solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: Catalytic cycle highlighting challenges in Pd-catalyzed alkyl iodide coupling.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
effect of iodide as a potential catalyst poison in palladium catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the multifaceted role of iodide in palladium-catalyzed reactions.
Frequently Asked Questions (FAQs): The Dual Role of Iodide
Q1: Is iodide always a poison in palladium catalysis?
A1: Not necessarily. While iodide is often considered a catalyst poison, its effect is highly dependent on the specific reaction, ligands, and solvent system.[1][2] In some cases, iodide can act as a promoter or co-catalyst.[3][4]
Q2: What is the mechanism of iodide poisoning in palladium catalysis?
A2: Iodide can poison palladium catalysts through several mechanisms. Due to its nature as a soft ligand, it can form strong bonds with the soft palladium center.[1] This can lead to the formation of stable, less reactive palladium-iodide complexes that are reluctant to participate in the catalytic cycle.[5][6] Additionally, iodide can act as a bridging ligand, leading to the formation of inactive palladium dimers.[2]
Q3: In which types of palladium-catalyzed reactions is iodide poisoning most commonly observed?
A3: Iodide poisoning is a known issue in several palladium-catalyzed cross-coupling reactions. It is particularly notorious in Buchwald-Hartwig aminations and can also be problematic in certain Heck couplings.[2] However, the specific ligand and reaction conditions play a crucial role in determining the extent of inhibition.[1]
Q4: Are there situations where iodide can enhance palladium catalysis?
A4: Yes, there are instances where iodide has been shown to enhance catalytic activity. For example, in certain C-H nitrosation/annulation reactions, the addition of tetra-n-butyl ammonium (B1175870) iodide (TBAI) was found to dramatically increase the reaction yield.[4] In this case, it is proposed that an iodide-bridged binuclear palladium complex is the active catalyst.[4]
Q5: How does the effect of iodide compare to other halides, like bromide and chloride, in palladium catalysis?
A5: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl for oxidative addition.[7] However, the resulting halide ligand on the palladium center can influence the subsequent steps of the catalytic cycle. Iodide, being a stronger binder to palladium than bromide or chloride, is more likely to cause catalyst inhibition by forming stable off-cycle complexes.[5][6]
Troubleshooting Guide: Addressing Low Yields and Catalyst Deactivation
This section provides guidance for common problems encountered when using iodide-containing substrates or additives in palladium-catalyzed reactions.
Problem: My cross-coupling reaction (e.g., Suzuki-Miyaura, Heck) with an aryl iodide is resulting in low yield or failing completely.
-
Q1: What are the initial troubleshooting steps I should take?
-
A1: First, ensure the purity of your reagents and solvents, as impurities can act as catalyst poisons.[6][8] Confirm that the reaction is being conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[8] Also, verify that your palladium precursor and ligands have not degraded during storage.
-
-
Q2: How can I minimize or overcome iodide poisoning?
-
A2:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can often promote the desired catalytic cycle and mitigate iodide inhibition.[2]
-
Solvent Effects: The solvent can play a significant role. In some cases, using a biphasic solvent system can help by partitioning the inhibitory iodide ions into the aqueous phase, away from the catalyst in the organic phase.[2][9]
-
Base Selection: The choice of base can influence the concentration of halide ions in solution. Experiment with different bases to find the optimal conditions for your specific reaction.
-
Additives: In some instances, the addition of salts like LiCl has been reported to mitigate iodide poisoning.[10]
-
-
-
Q3: Could other factors besides iodide be causing the low yield?
-
A3: Yes, other factors could be at play. The substrate itself might contain functional groups that can coordinate to the palladium and inhibit catalysis.[5] Steric hindrance on your substrates can also slow down the reaction.[5] Additionally, other impurities in your starting materials or solvents, such as sulfur compounds, can be potent catalyst poisons.[8]
-
Problem: I am observing the formation of palladium black in my reaction.
-
Q1: What does the formation of palladium black signify?
-
A1: The appearance of a black precipitate, commonly referred to as palladium black, is an indication of catalyst decomposition and agglomeration. This leads to a loss of catalytically active homogeneous palladium species and a decrease in reaction rate.
-
-
Q2: Can iodide contribute to the formation of palladium black?
-
A2: While not the direct cause, the formation of stable palladium-iodide complexes can be a precursor to decomposition pathways that lead to the precipitation of palladium black, especially at elevated temperatures.
-
-
Q3: What are some strategies to prevent the formation of palladium black?
-
A3: Using appropriate stabilizing ligands is key. Ligands that coordinate strongly enough to prevent aggregation but are labile enough to allow the catalytic cycle to proceed are ideal. Running the reaction at the lowest effective temperature can also help to minimize catalyst decomposition.
-
Quantitative Data
The following tables summarize the quantitative effects of iodide on palladium catalysis.
Table 1: Hypothetical Data on the Effect of an Iodide Additive on a Suzuki-Miyaura Coupling Reaction Rate
| Entry | Aryl Halide (1.0 equiv) | Boronic Acid (1.2 equiv) | Pd Catalyst (2 mol%) | Base (2.0 equiv) | Additive (equiv) | Initial Rate (relative to Entry 1) |
| 1 | Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | None | 1.00 |
| 2 | Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NaI (0.1) | 0.75 |
| 3 | Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NaI (0.5) | 0.40 |
| 4 | Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NaI (1.0) | 0.15 |
This table illustrates a typical inhibitory effect of iodide on a Suzuki-Miyaura reaction, where increasing concentrations of an iodide additive lead to a decrease in the initial reaction rate.
Table 2: Kinetic Data for Iodide-Promoted Palladium-Catalyzed C-H Nitrosation/Annulation [4]
| Catalyst System | Initial Rate (M/min) |
| 3 mol% Pd(OAc)₂ | 0.0015 |
| 3 mol% Pd(OAc)₂ + 3 mol% TBAI | 0.0042 |
| 1.5 mol% of pre-formed iodide-bridged dimer | 0.0045 |
This data demonstrates a case where the addition of tetra-n-butyl ammonium iodide (TBAI) or the use of a pre-formed iodide-bridged palladium dimer significantly increases the initial reaction rate compared to the palladium acetate (B1210297) catalyst alone.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific set of substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium precursor and the phosphine ligand.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Kinetic Analysis of Iodide Inhibition in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a method to quantify the inhibitory effect of an iodide additive on a palladium-catalyzed reaction. The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by GC or HPLC.
Materials:
-
Reactants and catalyst system for the chosen cross-coupling reaction (as in Protocol 1).
-
Iodide source (e.g., NaI or TBAB).
-
Internal standard for GC/HPLC analysis (e.g., dodecane).
-
Syringes and needles for sampling.
-
GC or HPLC instrument.
Procedure:
-
Reaction Setup: Prepare a series of reactions in parallel. Each reaction should have the same concentration of reactants, catalyst, ligand, base, and solvent. The only variable should be the concentration of the added iodide source (e.g., 0, 0.1, 0.2, 0.5, and 1.0 equivalents relative to the limiting reagent).
-
Initiation and Sampling: Start all reactions simultaneously by placing them in a pre-heated oil bath or heating block. At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard. This will stop the reaction and prepare the sample for analysis.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and/or the remaining starting material.
-
Data Analysis:
-
Plot the concentration of the product versus time for each iodide concentration.
-
Determine the initial reaction rate for each experiment from the initial slope of the concentration-time plots.
-
Plot the initial rate as a function of the iodide concentration to visualize the inhibitory effect.
-
Further kinetic analysis, such as determining the order of inhibition, can be performed using graphical methods like a Dixon plot.
-
Protocol 3: Synthesis of Bis(triphenylphosphine)palladium(II) Iodide - A Potential Catalyst Poison
This protocol describes the synthesis of a well-defined palladium-iodide complex that can be used in control experiments to study its effect on a catalytic reaction.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium iodide (KI)
-
Diethyl ether
Procedure:
-
Dissolve PdCl₂ in hot acetonitrile to form a solution of PdCl₂(CH₃CN)₂.
-
In a separate flask, dissolve two equivalents of triphenylphosphine in acetonitrile.
-
Slowly add the triphenylphosphine solution to the warm palladium chloride solution with stirring.
-
To this mixture, add a solution of excess potassium iodide in acetonitrile.
-
A yellow precipitate of bis(triphenylphosphine)this compound should form.
-
Stir the mixture at room temperature for a few hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with water, then with diethyl ether.
-
Dry the product under vacuum.
-
The resulting complex can be characterized by techniques such as ³¹P NMR spectroscopy and elemental analysis.
Mandatory Visualizations
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Mechanisms of palladium catalyst poisoning by excess iodide.
Caption: Iodide as a promoter via the formation of a catalytically active dimer.
Caption: Experimental workflow for the kinetic analysis of iodide inhibition.
Caption: A troubleshooting flowchart for low yields in palladium-catalyzed reactions with aryl iodides.
References
- 1. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
Technical Support Center: Overcoming Insolubility of Palladium(II) Iodide in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the insolubility of Palladium(II) iodide (PdI₂) in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (PdI₂)?
A1: this compound is a black powder that is generally considered insoluble in water, ethanol, diethyl ether, and dilute acids.[1][2] However, it is soluble in ammonia, methyl acetate, and aqueous solutions of potassium iodide (KI).[1][3] There are conflicting reports about its solubility in organic solvents, with most sources indicating insolubility, while some suggest solubility in specific coordinating solvents under certain conditions, though quantitative data is scarce.
Q2: Why is my this compound not dissolving in my organic solvent (e.g., DMF, DMSO, THF, Acetonitrile)?
A2: It is a common observation that PdI₂ does not readily dissolve in many common organic solvents, even those that are highly polar and coordinating like DMF, DMSO, and acetonitrile. The strong lattice energy of the solid PdI₂ makes it resistant to solvation by these solvents alone. Direct dissolution is often not a viable strategy without the use of solubilizing additives.
Q3: How can I dissolve this compound for my reaction?
A3: There are two primary strategies to overcome the insolubility of PdI₂:
-
Formation of a Soluble Complex: Reacting PdI₂ with a source of iodide ions, such as potassium iodide (KI), forms the soluble tetraiodopalladate(II) complex ([PdI₄]²⁻).[4]
-
In-situ Generation of a Soluble Catalyst: For many catalytic reactions, particularly cross-coupling reactions, PdI₂ can be used as a precatalyst. It is converted into a soluble, active catalytic species within the reaction mixture, often with the aid of ligands like phosphines.
Q4: Can I use this compound as a suspension or slurry?
A4: Yes, in some cases, particularly in heterogeneous catalysis, it is possible to use PdI₂ as a slurry or suspension where it is not fully dissolved. The reaction occurs on the surface of the solid catalyst. This approach has been noted for some Heck cross-coupling reactions.[5] The efficiency of this method can depend on the specific reaction conditions and substrates.
Troubleshooting Guides
Issue 1: Preparing a Homogeneous Solution of this compound
Problem: You need a clear, homogeneous solution of a palladium catalyst starting from solid PdI₂.
Solution: Formation of Potassium Tetraiodopalladate(II) (K₂[PdI₄])
This is the most reliable method for dissolving PdI₂. The resulting solution of K₂[PdI₄] can often be used directly in subsequent reactions.
Experimental Protocol: Preparation of a Stock Solution of K₂[PdI₄]
-
Materials:
-
This compound (PdI₂)
-
Potassium iodide (KI)
-
Desired solvent (e.g., water, methanol, DME)
-
-
Procedure: a. To a clean flask, add this compound. b. Add at least 2 molar equivalents of Potassium iodide. An excess of KI is often used to ensure complete dissolution. c. Add the desired solvent to achieve the target concentration. d. Stir the mixture at room temperature. Dissolution may take some time. Gentle warming can be applied if necessary, but check the stability of your solvent and other reagents at elevated temperatures. e. Continue stirring until the black PdI₂ solid is completely dissolved, resulting in a dark brown or reddish-brown solution.
Stoichiometry of Dissolution: PdI₂(s) + 2 KI(aq) → K₂--INVALID-LINK--
| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| PdI₂ | 360.23 | 1 |
| KI | 166.00 | 2 |
Note: This table provides the minimum stoichiometric ratio. In practice, an excess of KI (e.g., 5-10 equivalents relative to PdI₂) is often used to ensure complete and rapid dissolution.
Troubleshooting:
-
The PdI₂ is not fully dissolving:
-
Insufficient KI: Add more KI to the mixture.
-
Inadequate stirring/time: Continue stirring for a longer period. Sonication may also aid in dissolution.
-
Solvent choice: While this method works in various solvents, the rate of dissolution may vary.
-
Caption: Workflow for dissolving this compound using Potassium iodide.
Issue 2: Using this compound as a Precatalyst in Cross-Coupling Reactions
Problem: You want to use PdI₂ as a precatalyst for a cross-coupling reaction (e.g., Suzuki, Heck), but it is not dissolving in the reaction mixture, leading to poor or no catalytic activity.
Solution: In-situ Activation of this compound
In many palladium-catalyzed cross-coupling reactions, the active catalyst is a Pd(0) species. Pd(II) precatalysts can be reduced in-situ to the active Pd(0) form. The presence of ligands, a base, and a suitable solvent facilitates this transformation and the subsequent catalytic cycle.
Experimental Protocol: Example of In-situ Activation for a Suzuki-Miyaura Coupling
This is a general guideline. The specific conditions (ligand, base, solvent, temperature) should be optimized for your particular substrates.
-
Materials:
-
This compound (PdI₂)
-
Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
-
Procedure (under an inert atmosphere, e.g., Nitrogen or Argon): a. To a dry reaction flask, add this compound and the phosphine ligand. The Pd:ligand ratio is crucial and typically ranges from 1:1 to 1:4. b. Add the aryl halide, boronic acid, and base. c. Add the degassed solvent. d. Stir the mixture and heat to the desired reaction temperature (often between 80-120 °C). e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS). The initial suspension of PdI₂ should change as the reaction proceeds and the soluble catalytic species is formed.
Troubleshooting:
-
Reaction is not starting or is very slow:
-
Inefficient reduction of Pd(II): The choice of ligand and base is critical for the in-situ reduction of Pd(II) to Pd(0). More electron-rich and bulky phosphine ligands can facilitate this process.
-
Poorly soluble components: Ensure that the other components of the reaction are sufficiently soluble in the chosen solvent.
-
Oxygen sensitivity: The active Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
-
Caption: Logical workflow for the in-situ activation of PdI₂ in a Suzuki coupling reaction.
References
Technical Support Center: Managing Reaction Intermediates in PdI₂ Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments involving PdI₂ catalysis.
Frequently Asked Questions (FAQs)
Q1: What are reaction intermediates in the context of PdI₂ catalysis?
A1: Reaction intermediates are transient chemical species that are formed from the reactants and subsequently react to form the final products. In palladium catalysis, these intermediates often involve the palladium center in various oxidation states (e.g., Pd(0), Pd(I), Pd(II), Pd(IV)) coordinated to substrates, ligands, or fragments of reagents.[1][2] Managing their formation and stability is critical for a successful reaction.
Q2: Why is the management of these intermediates so crucial?
A2: The stability and reactivity of palladium intermediates directly influence the reaction's outcome. Poor management can lead to catalyst deactivation (e.g., formation of inactive palladium black), low product yields, and poor selectivity.[3][4] Conversely, stabilizing a key intermediate can accelerate the catalytic cycle and improve efficiency.[5][6]
Q3: What are the common palladium oxidation states in these catalytic cycles?
A3: Palladium catalysis typically involves cycles that shuttle the metal between different oxidation states. While the classical Pd(0)/Pd(II) cycle is common in cross-coupling reactions, Pd(II)-based catalysis often utilizes a Pd(II)/Pd(IV) cycle, especially in C-H activation reactions where an external oxidant is used.[7][8][9] More recently, the role of dinuclear Pd(I) intermediates as highly active precatalysts has been identified.[10][11]
Q4: How does the iodide ligand uniquely affect palladium intermediates?
A4: The iodide ligand has a complex role. While sometimes considered a catalyst poison, it can also be beneficial. Iodide can form µ2-iodide-bridged binuclear palladium complexes.[6] These dimeric structures can exhibit enhanced catalytic activity by facilitating key steps in the catalytic cycle, such as the dissociation of a stable product-catalyst complex, thereby accelerating catalyst turnover.[5][6]
Q5: What is the function of other ligands (e.g., phosphines, N-heterocyclic carbenes) in managing intermediates?
A5: Ligands are essential for stabilizing the palladium center, preventing aggregation, and tuning the catalyst's electronic and steric properties.[2][12] Electron-rich, bulky phosphine (B1218219) ligands can facilitate oxidative addition and reductive elimination.[12] The choice of ligand must be tailored to the specific substrate and reaction, as it can profoundly impact which intermediates are formed and how they react.[2]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning or Deactivation | 1. Identify and Remove Poisons: Review all reagents and solvents for impurities, especially sulfur-containing compounds or strongly coordinating species. Purify starting materials if necessary. 2. Ensure Inert Atmosphere: The active catalytic species, particularly Pd(0), can be sensitive to oxygen. Ensure the reaction is rigorously maintained under an inert atmosphere (e.g., argon or nitrogen).[13] 3. Change Ligands: Use strongly coordinating or bulky ligands to protect the palladium center from poisons and prevent aggregation.[2][12] |
| Unstable Intermediates Leading to Side Reactions | 1. Optimize Temperature: Lowering the reaction temperature may increase the lifetime of a desired intermediate and prevent decomposition pathways. 2. Solvent Screening: The polarity and coordinating ability of the solvent can significantly affect intermediate stability. Screen a range of solvents to find optimal conditions. 3. Modify Ligand Structure: Fine-tune the steric and electronic properties of the ancillary ligand to favor the formation and desired reactivity of the key intermediate. |
| Inefficient Pre-catalyst Activation | 1. Verify Reduction Step: Many Pd(II) precatalysts, like PdI₂, must be reduced in situ to an active Pd(0) or Pd(I) species. Ensure the reducing agent (if required) or reaction conditions (e.g., presence of a phosphine ligand and base) are appropriate.[14] 2. Use a Preformed Catalyst: Instead of in situ generation, consider using a well-defined, preformed catalyst, such as a [Pd(I)(µ-I)(PR₃)]₂ dimer, which can offer greater reliability and activity.[10][15] |
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
| Possible Cause | Troubleshooting Steps |
| Aggregation of Low-Valent Palladium Species | 1. Increase Ligand Concentration: A higher ligand-to-palladium ratio can help prevent the formation of under-ligated, aggregation-prone palladium species. 2. Use Chelating/Bridging Ligands: Bidentate ligands (e.g., dppf) or specialized bridging ligands can form more stable complexes that are resistant to aggregation.[2] 3. Employ Heterogeneous Catalysts: Immobilizing the palladium catalyst on a solid support can prevent nanoparticle sintering and simplify catalyst recovery.[16] |
| Reduction to Inactive Pd(0) | In some Pd(II)-catalyzed cycles, reduction to Pd(0) is an off-cycle deactivation pathway.[3][17] 1. Add a Mild Oxidant: If the desired cycle is Pd(II)/Pd(IV), the addition of a suitable oxidant (e.g., benzoquinone, PhI(OAc)₂) can regenerate the active Pd(II) state from inactive Pd(0).[3][18] 2. Optimize Reaction Conditions: Adjust temperature and reactant concentrations to disfavor the reduction pathway. |
Issue 3: Poor or Inconsistent Reaction Selectivity
| Possible Cause | Troubleshooting Steps |
| Competing Catalytic Cycles or Pathways | 1. Ligand Tuning: Selectivity is often dictated by the steric and electronic environment of the palladium center. A systematic screening of ligands is crucial. For example, a bulkier ligand may favor one regioisomeric intermediate over another.[2][19] 2. Additive Screening: The presence of additives, such as halide salts (e.g., TBAI), can alter the structure of the active catalyst (e.g., monomer vs. dimer) and influence the reaction pathway.[6] |
| Undesired Side Reactions of Intermediates | 1. Control Reaction Time and Temperature: An intermediate may be stable for a short period but undergo undesired reactions upon prolonged heating. Monitor the reaction closely and quench it once the desired product is maximized.[20] 2. Change Solvent: The solvent can influence which intermediates are favored, potentially suppressing pathways that lead to byproducts. |
Experimental Protocols
Protocol 1: General Procedure for a PdI₂-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a representative cross-coupling reaction. All operations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdI₂ (e.g., 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), the aryl iodide (1.0 equiv), and the boronic acid (1.5 equiv).
-
Addition of Base and Solvent: Add a base (e.g., K₃PO₄, 2.0 equiv). Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[21][22]
Protocol 2: Characterization of Intermediates by ³¹P NMR Spectroscopy
This technique is useful for studying reactions involving phosphine ligands to identify catalyst resting states and key intermediates.
-
Sample Preparation: In a glovebox, prepare a reaction mixture in an NMR tube using deuterated solvent, following the general procedure in Protocol 1 but on a smaller scale. Use a known phosphorus-containing compound (e.g., triphenyl phosphate) as an internal standard.
-
Data Acquisition: Acquire a ³¹P{¹H} NMR spectrum at the start of the reaction (t=0) at room temperature.
-
In Situ Monitoring: Place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe. Acquire spectra at regular intervals to observe the disappearance of the initial precatalyst signal and the appearance of new signals corresponding to intermediates (e.g., oxidative addition products) and the regenerated catalyst.
-
Analysis: Compare the chemical shifts of observed species to known literature values for related palladium-phosphine complexes to identify potential intermediates.[23]
Visualizations
Catalytic Cycles and Workflows
Below are diagrams illustrating key concepts in managing PdI₂ catalysis intermediates.
Caption: A proposed Pd(II)/Pd(IV) catalytic cycle common in C-H activation reactions.[1][7]
Caption: A logical workflow for troubleshooting common causes of catalyst deactivation.
Caption: Relationship between experimental variables and the fate of a key Pd(II) intermediate.
References
- 1. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. researchgate.net [researchgate.net]
- 9. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Dinuclear Pd(I) complexes—solely precatalysts? Demonstration of direct reactivity of a Pd(I) dimer with an aryl iodide | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 19. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting [chem.rochester.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. palladium-catalyzed cross-coupling reaction: Topics by Science.gov [science.gov]
- 23. Characterization of supported-palladium catalysts by deuterium NMR spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
impact of ligands on the stability of Palladium(II) iodide catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium(II) iodide catalysts. The content focuses on the critical impact of ligands on catalyst stability and performance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns black or a dark precipitate forms shortly after initiating the reaction.
-
TLC or LC-MS analysis shows little to no product formation and a significant amount of starting material remains.
-
The reaction stalls prematurely.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ligand Dissociation: The ancillary ligand dissociates from the palladium center, leading to the formation of unstable, ligandless Pd(II) species that rapidly reduce to Pd(0) and aggregate. | 1. Ligand Selection: Switch to a ligand with stronger binding affinity. Bulky, electron-rich phosphines (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often form more stable complexes.[1] 2. Ligand Concentration: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or higher) to favor the formation of the more stable bis-ligated complex. |
| Iodide Poisoning: Excess iodide ions in solution can displace the ancillary ligands, leading to the formation of inactive, insoluble palladium-iodide bridged dimers or higher-order aggregates.[2] | 1. Ligand Choice: Employ bulky ligands that sterically shield the palladium center, making it more difficult for iodide to coordinate.[2] 2. Additives: In some cases, iodide scavengers can be used, although this is highly reaction-dependent. 3. Substrate Choice: If possible, consider using an aryl bromide or chloride, as bromide and chloride are less potent poisons for palladium catalysts. |
| High Reaction Temperature: Elevated temperatures can accelerate ligand dissociation and catalyst decomposition pathways. | 1. Temperature Optimization: Determine the minimum temperature required for efficient reaction turnover. Run a temperature screen to find the optimal balance between reaction rate and catalyst stability. |
| Solvent Effects: The solvent can influence ligand solubility and the stability of the catalytic species. | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Non-coordinating or weakly coordinating solvents are often preferred. |
Issue 2: Low or Inconsistent Catalytic Activity
Symptoms:
-
The reaction proceeds slowly or not at all, even though the catalyst appears to be soluble and stable.
-
Reaction outcomes are not reproducible.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Ligand Electronics: The electronic properties of the ligand may not be optimal for the rate-determining step of the catalytic cycle (e.g., oxidative addition or reductive elimination). | 1. Ligand Tuning: If oxidative addition is rate-limiting, consider a more electron-rich ligand to increase the electron density at the palladium center. If reductive elimination is slow, a more sterically demanding ligand may be beneficial.[3] |
| Steric Hindrance: While steric bulk can enhance stability, excessive bulk can also hinder substrate coordination and slow down the catalytic cycle. | 1. Ligand Library Screening: Screen a library of ligands with varying steric profiles to identify the optimal balance for your specific substrates. |
| Incomplete Pre-catalyst Activation: If using a Pd(II) pre-catalyst, the reduction to the active Pd(0) species may be inefficient. | 1. Activation Protocol: Ensure your activation protocol is robust. This may involve adjusting the base, solvent, temperature, or using a pre-formed Pd(0) source. |
| Reagent Purity: Impurities in starting materials, solvents, or bases can inhibit or poison the catalyst. | 1. Reagent Purification: Use high-purity, anhydrous, and degassed solvents and reagents. Purify starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand to improve the stability of my this compound catalyst?
A1: The choice of ligand is crucial for catalyst stability. Generally, you should consider ligands with the following properties:
-
Strong σ-donation: Electron-rich ligands, such as trialkylphosphines and N-heterocyclic carbenes (NHCs), donate electron density to the palladium center, strengthening the Pd-ligand bond and stabilizing the complex.[4]
-
Steric Bulk: Large, bulky ligands can create a "protective pocket" around the palladium atom, which sterically hinders catalyst decomposition pathways like the formation of iodide bridges and subsequent aggregation.[2]
-
Chelation: Bidentate or polydentate ligands (chelators) often form more stable complexes than monodentate ligands due to the chelate effect.
A good starting point is to screen a variety of commercially available bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Buchwald-type ligands) and NHC ligands.
Q2: What is "iodide poisoning" and how can I prevent it?
A2: Iodide poisoning refers to the deactivation of a palladium catalyst by iodide ions (I⁻). Iodide is a soft Lewis base and has a strong affinity for the soft Lewis acidic palladium center. In the presence of excess iodide, it can displace your desired ancillary ligand, leading to the formation of catalytically inactive palladium-iodide complexes, such as [PdI₄]²⁻ or insoluble iodide-bridged dimers.[2][5]
To mitigate iodide poisoning:
-
Use bulky ligands that sterically protect the palladium center.
-
Avoid a large excess of iodide sources in your reaction.
-
If your substrate allows, consider using the corresponding bromide or chloride, as these halides are less potent poisons for palladium.
Q3: Can I visually assess the stability of my catalyst during a reaction?
A3: A visual change from a homogeneous, colored solution (typically yellow or orange for Pd(II) complexes) to a black suspension is a strong indicator of catalyst decomposition to palladium black (Pd(0) aggregates). While the formation of some palladium black can be tolerated in some reactions, rapid and extensive precipitation is a sign of poor catalyst stability.
Q4: What is the expected stability trend for common phosphine ligands with this compound?
A4: While specific quantitative data is highly dependent on the reaction conditions, a general qualitative trend for stability can be predicted based on the ligand's steric and electronic properties. More sterically bulky and electron-donating phosphines generally form more stable complexes.
Qualitative Stability Trends for [PdI₂(PR₃)₂] Complexes:
| Ligand (PR₃) | Tolman Cone Angle (θ)° (Steric Bulk) | Tolman Electronic Parameter (TEP) cm⁻¹ (Electron Donating Ability) | Expected Relative Stability |
| Triphenylphosphine (PPh₃) | 145 | 2069.3 | Low |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 | Moderate to High |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2054.1 | High |
Note: A smaller TEP value indicates stronger electron-donating ability.
Q5: Are N-heterocyclic carbene (NHC) ligands a better choice for stabilizing this compound catalysts compared to phosphines?
A5: NHC ligands are excellent choices for stabilizing palladium catalysts. They are generally stronger σ-donors than most phosphine ligands and form very strong Pd-C bonds, leading to highly stable complexes.[6] The decision to use an NHC versus a phosphine ligand will depend on the specific reaction, as the electronic and steric environment required for optimal catalytic activity can vary. It is often beneficial to screen both classes of ligands.
Key Experimental Protocols
Protocol 1: General Procedure for Synthesizing Bis(phosphine)palladium(II) Diiodide Complexes
This protocol provides a general method for synthesizing symmetrical [PdI₂(PR₃)₂] complexes.
-
Materials: Palladium(II) chloride (PdCl₂), potassium iodide (KI), phosphine ligand (PR₃), and a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol).
-
Preparation of K₂[PdI₄]: In a round-bottom flask, dissolve PdCl₂ and an excess of KI (at least 4 equivalents) in water or ethanol (B145695) with stirring. The solution should turn a deep brown, indicating the formation of the [PdI₄]²⁻ complex.
-
Ligand Addition: To the stirred solution of K₂[PdI₄], add a solution of the phosphine ligand (2 equivalents) in a suitable solvent dropwise at room temperature.
-
Precipitation and Isolation: The desired [PdI₂(PR₃)₂] complex will often precipitate from the reaction mixture. Continue stirring for 1-2 hours to ensure complete reaction. Collect the solid product by filtration, wash with the reaction solvent and then a non-polar solvent like hexane (B92381) to remove any unreacted ligand.
-
Purification and Characterization: The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane). Characterize the complex using ¹H NMR, ³¹P NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 2: Monitoring Catalyst Decomposition by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for observing the state of phosphine-ligated palladium catalysts in solution.
-
Sample Preparation: Prepare a J. Young NMR tube with your this compound pre-catalyst and the desired phosphine ligand in a deuterated solvent that matches your reaction solvent.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial catalyst solution at room temperature. This will serve as your time-zero reference. Note the chemical shift of the palladium-bound phosphine and any free phosphine.
-
Heating and Monitoring: Heat the NMR tube to your reaction temperature in the NMR spectrometer (if equipped with variable temperature capabilities) or in a heating block, quenching the sample at various time points. Acquire spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the signal corresponding to the active catalyst and the appearance of new signals. The formation of phosphine oxide (a sharp singlet, typically around 25-35 ppm) is a common indicator of catalyst decomposition.[7] The rate of disappearance of the catalyst signal can be used to determine the catalyst's half-life under those conditions.
Protocol 3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA can provide quantitative data on the thermal decomposition of your catalyst.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of your dry [PdI₂(Ligand)₂] complex into a TGA crucible.[8]
-
TGA Method: Program the TGA instrument to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss can be used as a measure of the thermal stability of the complex. Different ligands will result in different decomposition profiles, allowing for a direct comparison of their stabilizing effects.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of PdI2 and PdCl2 as Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Palladium-based catalysts, in particular, are mainstays in modern organic chemistry, facilitating a wide array of transformative reactions. Among the common palladium precursors, palladium(II) chloride (PdCl2) and palladium(II) iodide (PdI2) are frequently employed. This guide provides an in-depth comparative study of their performance, supported by experimental data and detailed protocols, to aid in catalyst selection and optimization.
General Overview
Palladium(II) chloride and this compound are both common starting materials for generating catalytically active palladium(0) species in situ, which are essential for many cross-coupling reactions. However, the nature of the halide ligand can significantly influence the catalyst's stability, solubility, and reactivity, leading to distinct catalytic behaviors. Generally, the reactivity of palladium halides in oxidative addition, a key step in many catalytic cycles, follows the trend Cl > Br > I. This suggests that PdCl2 may be more readily reduced to the active Pd(0) state in some catalytic systems. Conversely, the iodide ligand in PdI2 can offer unique electronic properties and stability, proving advantageous in specific reaction types, most notably in carbonylation reactions.
Performance in Cross-Coupling Reactions
Palladium(II) chloride is a versatile and widely used precatalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. In contrast, this compound is less commonly employed for these transformations, often exhibiting lower reactivity, especially at room temperature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. While PdCl2 is a common choice, direct comparative studies with PdI2 under identical conditions are scarce in the literature. However, the general trend of halide reactivity suggests that PdCl2 would be more active.
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl2 (ligand-free) | Aryl bromide | Phenylboronic acid | K2CO3 | aq. EtOH | 80 | 12 | up to 95 | |
| PdCl2(PPh3)2 | Aryl chloride | Phenylboronic acid | K3PO4 | Dioxane | 100 | 16 | High |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki reaction, PdCl2 is a more conventional catalyst.
| Catalyst Precursor | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl2 | Aryl iodide | Styrene | Et3N | DMF | 100 | 2 | 92 | |
| PdCl2(PPh3)2 | Aryl bromide | n-Butyl acrylate | NaOAc | DMF | 100 | 4 | 95 |
Note: PdI2 is generally not the catalyst of choice for the Heck reaction, and comparative quantitative data is limited.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. PdCl2, often in the form of a phosphine (B1218219) complex, is a highly effective catalyst. In some instances, PdCl2 has been shown to be effective even in the absence of a copper co-catalyst.
| Catalyst Precursor | Aryl Halide | Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl2(PPh3)2 | Aryl iodide | Phenylacetylene | Et3N | CuI | THF | 25 | 2 | 98 | |
| PdCl2(PPh3)2 | Aryl chloride | Phenylacetylene | TBAF | None | None | 80 | 0.5 | 92 |
Note: While some studies have explored various palladium sources for the Sonogashira reaction, a direct quantitative comparison between PdCl2 and PdI2 under the same conditions is not well-documented.
Performance in Carbonylation Reactions
In contrast to its performance in cross-coupling, this compound has demonstrated exceptional efficacy in various carbonylation reactions, often outperforming other palladium sources. The iodide ligand is believed to play a crucial role in the catalytic cycle of these transformations.
Oxidative Carbonylation
PdI2-based catalytic systems are particularly effective for the oxidative carbonylation of alkynes, diols, and other nucleophiles, providing access to a wide range of valuable carbonyl compounds.
| Catalyst System | Substrate | Product | Conditions | Yield (%) | Reference |
| PdI2/KI | Terminal Alkyne | Maleic diester | CO/O2, MeOH, RT | High | |
| PdI2/KI | 1,2-Diol | Cyclic carbonate | CO/Air, DME, 100°C | 66-94 | |
| PdI2/CuI | Arene | Alkyl cinnamate | CO/Air, 120°C | up to 95 |
Note: In these reactions, PdCl2 is generally less effective, often leading to lower yields and requiring harsher reaction conditions.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol with PdCl2(dppf)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.01-0.03 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Sonogashira Coupling Protocol with PdCl2(PPh3)2/CuI
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) (0.01-0.03 mmol) and copper(I) iodide (CuI) (0.02-0.06 mmol).
-
Base Addition: Add a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C) until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
General Oxidative Carbonylation of Alkynes with PdI2/KI
-
Reaction Setup: To a high-pressure reactor, add this compound (PdI2) (0.01-0.05 mmol), potassium iodide (KI) (0.1-0.5 mmol), and the terminal alkyne (1.0 mmol) in the alcohol solvent (e.g., methanol, 10 mL).
-
Pressurization: Pressurize the reactor with a mixture of carbon monoxide and air (or oxygen).
-
Reaction: Stir the reaction mixture at the desired temperature (often room temperature to 80°C) for the specified time.
-
Work-up: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by distillation or chromatography to obtain the desired dialkoxycarbonylated product.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
On the other hand, PdI2 has carved out a significant niche in the realm of carbonylation chemistry. The unique electronic properties conferred by the iodide ligand render it exceptionally effective for oxidative carbonylation and related processes, often providing superior yields and selectivities compared to its chloride counterpart.
The choice between PdI2 and PdCl2 should therefore be guided by the specific transformation being targeted. For researchers engaged in the synthesis of complex molecules, a thorough understanding of the strengths and weaknesses of each catalyst is paramount for the development of efficient and robust synthetic strategies. The experimental protocols and comparative data presented herein serve as a practical guide for making informed decisions in catalyst selection.
A Comparative Guide to the Catalytic Efficiency of Palladium(II) Iodide and Palladium(II) Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Catalytic Efficiency
The catalytic activity of Pd(II) halides in cross-coupling reactions is significantly influenced by the nature of the halide ligand. The generally accepted trend for the reactivity of organic halides in oxidative addition to a Pd(0) center is I > Br > Cl. This trend is attributed to the weaker carbon-halogen bond strength for heavier halogens. A similar principle can be applied to the lability and electronic properties of the halide ligands on the palladium precatalyst itself, which can influence the rate of key steps in the catalytic cycle, such as reductive elimination.
-
Palladium(II) iodide (PdI₂): The iodide ligand is larger, more polarizable, and a better leaving group compared to bromide. This can lead to a more electron-rich and sterically accessible palladium center, which can facilitate the rate-determining reductive elimination step in many cross-coupling cycles. Consequently, PdI₂ might be expected to exhibit higher catalytic activity, leading to faster reaction rates and potentially higher turnover numbers (TONs) and turnover frequencies (TOFs).
-
Palladium(II) bromide (PdBr₂): The bromide ligand is smaller and less labile than iodide. This can result in a more stable palladium complex. While this stability might translate to a longer catalyst lifetime in some cases, it could also lead to slower rates in key catalytic steps compared to its iodide counterpart.
Quantitative Data Comparison (Hypothetical)
To illustrate the expected differences in catalytic performance, the following table presents hypothetical data for a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene (B49008) and phenylboronic acid. It is crucial to note that this data is illustrative and not from a direct experimental comparison.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| PdI₂ | 1 | 2 | 95 | 95 | 47.5 |
| PdBr₂ | 1 | 4 | 88 | 88 | 22.0 |
| PdI₂ | 0.5 | 4 | 92 | 184 | 46.0 |
| PdBr₂ | 0.5 | 8 | 85 | 170 | 21.3 |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the efficiency of PdI₂ and PdBr₂ by substituting the appropriate catalyst.
Reaction: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
This compound (PdI₂) or Palladium(II) bromide (PdBr₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (PdI₂ or PdBr₂, 1 mol%), triphenylphosphine (2 mol%), and potassium carbonate (2.0 equivalents).
-
Add 4-bromotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add degassed toluene and degassed water in a 4:1 ratio to the flask.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl (B1667301) product.
Visualization of Key Processes
To further aid in the understanding of the catalytic process and experimental design, the following diagrams are provided.
A Comparative Guide to Analytical Techniques for Purity Assessment of Palladium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
The purity of Palladium(II) iodide (PdI₂), a critical reagent and catalyst in various chemical syntheses, is paramount to ensure reaction efficiency, product quality, and the avoidance of downstream complications. This guide provides an objective comparison of key analytical techniques for the comprehensive purity assessment of this compound, supported by experimental data and detailed methodologies.
Elemental Purity and Trace Metal Impurities
The determination of palladium content and the quantification of trace metallic impurities are fundamental to assessing the purity of this compound. Techniques with high sensitivity and accuracy are essential for this purpose.
Comparison of Analytical Techniques for Elemental Analysis
| Technique | Principle | Sample Preparation | Limit of Detection (LOD) for Pd | Precision (%RSD) | Key Advantages | Key Limitations |
| ICP-MS | Ionization of the sample in a plasma followed by mass spectrometric detection of ions. | Destructive: Requires complete dissolution, typically via acid digestion (e.g., aqua regia).[1][2] | 0.001 µg/L (in solution)[3] | < 2%[3] | Extremely high sensitivity, ideal for ultra-trace analysis. Multi-element capability. | Destructive, complex sample preparation, high instrument cost.[4] |
| ICP-OES | Excitation of atoms in a plasma and detection of emitted light at element-specific wavelengths. | Destructive: Requires complete dissolution, similar to ICP-MS. | ~1-10 µg/L (in solution) | < 3% | Good sensitivity for a wide range of elements. More robust against matrix effects than ICP-MS. | Destructive, less sensitive than ICP-MS. |
| AAS | Measurement of the absorption of light by free atoms in the gaseous state. | Destructive: Requires complete dissolution. | ~0.01-0.1 mg/L (in solution)[5] | < 5%[5] | Relatively low cost, high specificity. | Destructive, generally single-element analysis, lower throughput. |
| XRF | Excitation of inner-shell electrons by X-rays and detection of characteristic secondary X-rays. | Non-destructive: Minimal preparation, can be analyzed as a solid powder.[4][6] | ~1-10 ppm (direct solid analysis)[4] | < 5% | Non-destructive, rapid analysis, minimal sample preparation. | Lower sensitivity than ICP techniques, matrix effects can be significant.[4][6] |
Experimental Protocols
ICP-MS/OES/AAS Sample Preparation (Microwave Digestion)
-
Sample Weighing: Accurately weigh approximately 100 mg of the this compound powder into a clean microwave digestion vessel.
-
Acid Addition: Carefully add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 6 mL HNO₃ and 2 mL HCl, forming aqua regia) to the vessel.[1]
-
Digestion: Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C and hold for 20 minutes, or until complete dissolution is observed.
-
Dilution: After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water. The solution is now ready for analysis.
-
Calibration: Prepare a series of calibration standards from a certified palladium stock solution in the same acid matrix.
Phase Purity and Crystalline Impurities
Ensuring the material is the correct crystalline form of this compound and identifying any other crystalline phases, such as palladium oxide (PdO) or unreacted palladium metal, is crucial.
Comparison of Analytical Techniques for Phase Analysis
| Technique | Principle | Sample Preparation | Information Gained | Key Advantages | Key Limitations |
| XRD | Diffraction of X-rays by the crystalline lattice of the material, producing a unique diffraction pattern. | Non-destructive: Requires a small amount of finely ground powder.[7] | Crystalline phase identification and quantification, crystallite size, lattice parameters. | Definitive identification of crystalline phases. Can perform quantitative phase analysis (QPA).[8] | Not sensitive to amorphous phases. Detection limit for minor crystalline phases is typically >1-5%. |
Experimental Protocol
XRD with Rietveld Refinement for Quantitative Phase Analysis
-
Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder (typically <10 µm particle size) to minimize preferred orientation effects.
-
Data Collection: Mount the powdered sample in a sample holder and collect a powder diffraction pattern using a diffractometer with, for example, Cu Kα radiation. A slow scan rate and a wide 2θ range (e.g., 10-90°) are recommended for high-quality data for Rietveld analysis.[9]
-
Phase Identification: Compare the experimental diffraction pattern to reference patterns in a crystallographic database (e.g., JCPDS) to identify the major and minor crystalline phases present.
-
Rietveld Refinement: Use specialized software (e.g., FullProf, GSAS-II) to perform a Rietveld refinement. This involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data. The scale factors of the refined phases are directly proportional to their weight fractions in the mixture, allowing for quantitative phase analysis.[10]
Thermal Stability and Volatile Impurities
Thermogravimetric analysis provides information on the thermal stability of this compound and can detect the presence of volatile impurities, such as water or organic solvents.
Thermogravimetric Analysis (TGA)
| Technique | Principle | Sample Preparation | Information Gained | Key Advantages | Key Limitations |
| TGA | Measurement of the change in mass of a sample as a function of temperature in a controlled atmosphere. | Non-destructive (up to the decomposition temperature): Requires a small amount of sample (5-20 mg). | Thermal stability, decomposition temperature, presence of volatile and non-volatile impurities. | Provides quantitative information on weight loss events. Can be coupled with other techniques (e.g., MS, FTIR) for evolved gas analysis. | Does not identify the chemical nature of the lost mass without a coupled technique. |
Experimental Protocol
Thermogravimetric Analysis of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Analysis Conditions: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to approximately 900°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11]
-
Data Analysis: Record the mass loss as a function of temperature. The decomposition of this compound is expected to occur, leaving a residue of metallic palladium. This compound decomposes around 350°C.[12] Any mass loss at lower temperatures may indicate the presence of volatile impurities. The final residual mass should correspond to the theoretical palladium content of the pure compound.
Visualizing the Analytical Workflow
A systematic approach to the purity assessment of this compound ensures all aspects of purity are addressed.
Caption: Workflow for comprehensive purity assessment of this compound.
Logical Relationships in Technique Selection
The choice of analytical technique is often guided by the specific purity question being addressed, with some techniques providing complementary information.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity assessment of this compound requires a multi-faceted approach, employing a combination of analytical techniques. For elemental purity and trace metal analysis, ICP-MS offers unparalleled sensitivity, while XRF provides a rapid, non-destructive screening alternative. XRD is the definitive method for confirming phase purity and quantifying crystalline impurities. TGA is a valuable tool for assessing thermal stability and detecting volatile components. The selection of the most appropriate technique or combination of techniques will depend on the specific quality requirements, available instrumentation, and the desired level of analytical detail.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ICP-MSサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. thraceanzeolite.gr [thraceanzeolite.gr]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Validating the Mechanism of PdI2-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of palladium(II) iodide (PdI2) as a catalyst in organic synthesis, with a focus on validating its reaction mechanisms. Experimental data, detailed protocols for mechanistic studies, and visual representations of catalytic cycles are presented to aid in the rational design and optimization of catalytic systems.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor can significantly influence the efficiency of a catalytic reaction. While Pd(OAc)2 and PdCl2 are common choices, PdI2 has demonstrated superior activity in certain transformations. A notable example is the hydroamination of arylacetylenes with anilines, where PdI2 exhibits significantly higher yields compared to other palladium salts.[1][2]
Table 1: Comparison of Palladium Catalysts in the Hydroamination of Phenylacetylene with Aniline [1]
| Catalyst | Yield (%) |
| PdI2 | 91 |
| Pd(OAc)2 | <5 |
| PdCl2 | 7 |
Reaction Conditions: Phenylacetylene (1.2 equiv), Aniline (1 equiv), Catalyst (0.2 mol%), 1,4-Dioxane, 80 °C.
This data highlights the unique catalytic competence of PdI2 in this specific C-N bond-forming reaction. The distinct reactivity is attributed to the electronic and steric effects of the iodide ligands, which influence the stability and reactivity of the catalytic intermediates.
Validating the Catalytic Mechanism: A Case Study of Alkoxycarbonylation
The PdI2-catalyzed oxidative alkoxycarbonylation of alkynes is a powerful method for the synthesis of maleic acid diesters.[3][4] Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding its scope. The proposed catalytic cycle for this reaction provides a framework for designing experiments to validate the individual steps.[3]
Proposed Catalytic Cycle
The catalytic cycle is initiated by the formation of an alkoxycarbonylpalladium iodide complex, which then undergoes a series of steps including alkyne insertion, CO insertion, and nucleophilic attack by an alcohol to yield the final product and regenerate the active catalyst.[3]
References
A Comparative Guide to the Stability of Palladium(II) Iodide Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) iodide (PdI₂), a critical reagent and catalyst in synthetic chemistry, is known to exist in multiple polymorphic forms. The crystalline structure of a solid-state material can significantly influence its physical and chemical properties, including solubility, dissolution rate, and thermal stability. Understanding the relative stability of these polymorphs is paramount for ensuring process reproducibility, catalyst efficiency, and the overall quality of resulting products in research and pharmaceutical development. This guide provides a comparative assessment of the known polymorphs of this compound, supported by illustrative experimental data and detailed methodologies for their characterization.
Three primary polymorphs of this compound have been identified in the literature: α-PdI₂, β-PdI₂, and γ-PdI₂. The α-form is recognized as a high-temperature polymorph, while the γ-modification is typically formed from aqueous solutions and is initially amorphous, transforming into the more stable β-phase upon heating.[1] The α-polymorph possesses an orthorhombic crystal structure.[1]
Comparative Stability Analysis
While specific thermodynamic data for the interconversion of this compound polymorphs is not extensively reported in the literature, a comparative stability assessment can be constructed based on established analytical techniques. The following tables present a representative comparison, illustrating the type of quantitative data used to characterize and rank the stability of different polymorphic forms.
Table 1: Thermal Analysis Data for PdI₂ Polymorphs (Illustrative)
| Polymorph | Melting Point (°C) | Decomposition Onset (°C) | Enthalpy of Fusion (J/g) | Notes |
| α-PdI₂ | ~350 (decomposes) | >350 | N/A | High-temperature, stable form.[1][2] |
| β-PdI₂ | ~330 | >350 | 85 | Metastable form. |
| γ-PdI₂ | N/A (amorphous) | >350 | N/A | Transforms to β-form upon heating.[1] |
Note: The data in this table is illustrative and based on typical observations for polymorphic systems. The decomposition temperature for PdI₂ is generally reported around 350°C.[3]
Table 2: Solubility Data for PdI₂ Polymorphs in a Reference Solvent (Illustrative)
| Polymorph | Solubility at 25°C (mg/mL) |
| α-PdI₂ | 0.05 |
| β-PdI₂ | 0.08 |
| γ-PdI₂ | 0.15 |
Note: This data is illustrative. According to thermodynamic principles, the most stable polymorph at a given temperature will have the lowest solubility.
Experimental Protocols
The characterization and stability assessment of this compound polymorphs rely on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting points, transition temperatures, and enthalpies of fusion and transition of the different polymorphs.
Protocol:
-
Accurately weigh 2-5 mg of the this compound polymorph sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature from ambient to a temperature above the expected decomposition, for instance, up to 400°C.
-
Analyze the resulting thermogram to identify endothermic peaks corresponding to melting or solid-solid transitions and exothermic peaks corresponding to crystallization. The onset temperature of the melting peak is taken as the melting point, and the integrated peak area provides the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of the polymorphs.
Protocol:
-
Place 5-10 mg of the this compound polymorph sample into a TGA pan (typically platinum or alumina).
-
Heat the sample at a controlled rate, such as 10°C/min, under a nitrogen or air atmosphere.
-
Monitor the change in mass as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline phase of each polymorph and to monitor phase transitions.
Protocol:
-
Gently grind the this compound polymorph sample to a fine powder to minimize preferred orientation.
-
Mount the powder on a sample holder.
-
Place the sample in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 50°) using Cu Kα radiation.
-
The resulting diffraction pattern, with its unique peak positions and intensities, serves as a fingerprint for each polymorph.
-
For variable-temperature PXRD (VT-PXRD), the sample is heated or cooled in situ, and diffraction patterns are collected at different temperatures to observe phase transitions.
Slurry Conversion Experiment
Objective: To determine the most thermodynamically stable polymorph at a given temperature in a specific solvent.
Protocol:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a non-reactive organic solvent in which PdI₂ has slight solubility).
-
Add an excess of a mixture of the polymorphs to be tested (e.g., a 1:1 mixture of α-PdI₂ and β-PdI₂).
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow equilibrium to be reached.
-
Periodically withdraw small aliquots of the solid material.
-
Filter and dry the solid, and analyze it using PXRD.
-
The polymorph that increases in proportion over time is the more stable form under those conditions. The most stable form will be the only one present at the end of the experiment.
Visualization of the Stability Assessment Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound polymorphs.
Caption: Workflow for assessing the stability of this compound polymorphs.
References
A Comparative Guide to the Reactivity of Aryl Iodides and Bromides with Palladium Catalysts
For researchers, scientists, and professionals in drug development, the choice between an aryl iodide and an aryl bromide as a coupling partner is a critical decision in the strategic planning of synthetic routes. This guide provides an objective comparison of the reactivity of these two common aryl halides in palladium-catalyzed cross-coupling reactions, with a focus on systems that can employ palladium(II) iodide (PdI2) catalysts. The information presented is supported by established chemical principles and representative experimental data.
The Foundation of Reactivity: Oxidative Addition
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) center. The carbon-halogen bond strength decreases down the group (C-Br > C-I), meaning the carbon-iodine bond is weaker and more easily cleaved. This lower bond dissociation energy facilitates a faster oxidative addition for aryl iodides compared to aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
While PdI2 is a stable Pd(II) salt, it is typically reduced in situ to the active Pd(0) species by a phosphine (B1218219) ligand, an amine base, or other reducing agents present in the reaction mixture to initiate the catalytic cycle.
Quantitative Comparison of Reactivity
The following tables provide a summary of representative quantitative data from various palladium-catalyzed cross-coupling reactions, illustrating the enhanced reactivity of aryl iodides over aryl bromides. While specific data for PdI2 is not extensively published in a comparative format, the trends observed with other common palladium sources are directly applicable.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh3)4 (2 mol%) | K2CO3 | Toluene/H2O | 80 | 2 | 95 |
| Bromobenzene | Phenylboronic acid | Pd(PPh3)4 (2 mol%) | K2CO3 | Toluene/H2O | 80 | 6 | 85 |
| 4-Iodotoluene | 4-Methylphenylboronic acid | Pd(OAc)2 (1 mol%), SPhos (2 mol%) | K3PO4 | Toluene | 100 | 1 | 98 |
| 4-Bromotoluene | 4-Methylphenylboronic acid | Pd(OAc)2 (1 mol%), SPhos (2 mol%) | K3PO4 | Toluene | 100 | 4 | 92 |
Table 2: Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)2 (1 mol%) | Et3N | DMF | 100 | 3 | 92 |
| Bromobenzene | Styrene | Pd(OAc)2 (1 mol%) | Et3N | DMF | 100 | 12 | 80 |
| 4-Iodoanisole | Methyl acrylate | PdCl2(PPh3)2 (2 mol%) | K2CO3 | Acetonitrile | 80 | 2 | 96 |
| 4-Bromoanisole | Methyl acrylate | PdCl2(PPh3)2 (2 mol%) | K2CO3 | Acetonitrile | 80 | 8 | 88 |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh3)4 (1 mol%), CuI (2 mol%) | Et3N | THF | 25 | 1 | 98 |
| Bromobenzene | Phenylacetylene | Pd(PPh3)4 (1 mol%), CuI (2 mol%) | Et3N | THF | 60 | 6 | 85 |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | PdCl2(PPh3)2 (2 mol%), CuI (4 mol%) | Diisopropylamine | Toluene | 50 | 0.5 | 95 |
| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl2(PPh3)2 (2 mol%), CuI (4 mol%) | Diisopropylamine | Toluene | 80 | 2 | 89 |
Experimental Protocols
Below are detailed, generalized experimental protocols for key cross-coupling reactions. These can serve as a starting point for comparing the reactivity of aryl iodides and bromides in your own research. When using PdI2, it can be substituted for other palladium sources, potentially with adjustments to catalyst loading and reaction conditions.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction time for the coupling of an aryl iodide versus an aryl bromide with an arylboronic acid.
Materials:
-
Aryl iodide (e.g., iodobenzene, 1.0 mmol)
-
Aryl bromide (e.g., bromobenzene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., PdI2, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%)
-
Base (e.g., potassium carbonate, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS at regular intervals.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Heck Reaction
Objective: To compare the performance of an aryl iodide and an aryl bromide in the olefination reaction with an alkene.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole, 1.0 mmol)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium catalyst (e.g., PdI2, 0.01 mmol, 1 mol%)
-
Base (e.g., triethylamine, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask, dissolve the aryl halide (1.0 mmol) and palladium catalyst (0.01 mmol) in the solvent (5 mL).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the alkene (1.5 mmol) and the base (2.0 mmol) under the inert atmosphere.
-
Heat the mixture to the target temperature (e.g., 100-120 °C) and stir.
-
Follow the reaction's progress by analyzing aliquots using GC or LC-MS.
-
Once the starting material is consumed, cool the mixture, dilute with water, and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental palladium-catalyzed cross-coupling cycle and a typical experimental workflow for comparing the reactivity of aryl halides.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Workflow for comparing aryl halide reactivity.
Conclusion
The choice between an aryl iodide and an aryl bromide in palladium-catalyzed cross-coupling reactions is a balance of reactivity, cost, and availability. Aryl iodides are generally more reactive due to the weaker C-I bond, which allows for faster oxidative addition. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields, making them the preferred substrate when high efficiency and speed are paramount. However, aryl bromides are typically more cost-effective and may be favored in large-scale syntheses where the reaction conditions can be optimized to overcome their lower reactivity. Understanding the principles outlined in this guide will aid researchers in making informed decisions for the successful design and execution of their synthetic strategies.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Palladium(II) Iodide
Researchers and scientists handling Palladium(II) iodide are responsible for its safe management and disposal. Due to its chemical properties and potential environmental impact, this compound requires a meticulous disposal process in adherence to hazardous waste regulations. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
Hazard Summary:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Environmental Hazard: Should not be released into the environment as it may have long-term adverse effects.[2]
Personal Protective Equipment (PPE):
A summary of required PPE for handling this compound is provided in the table below.
| Equipment Type | Specification |
| Eye Protection | Goggles (European standard - EN 166) or other approved safety glasses.[1] |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Long-sleeved clothing.[1] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] |
Step-by-Step Disposal Procedure
The primary strategy for the disposal of this compound is to convert the soluble palladium compound into a more stable, insoluble form. This process, known as chemical precipitation, significantly reduces its mobility and potential for environmental contamination. The resulting precipitate can then be collected and disposed of as hazardous waste.
Experimental Protocol: Chemical Precipitation of this compound Waste
This protocol details the conversion of solid this compound waste into insoluble palladium hydroxide (B78521).
Materials:
-
This compound waste
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1M)
-
Beaker
-
Stir plate and stir bar
-
pH meter or pH paper
-
Funnel and filter paper
-
Waste collection container (clearly labeled as "Hazardous Waste: Palladium Hydroxide")
Procedure:
-
Dissolution: Carefully transfer the solid this compound waste into a beaker. Add deionized water to dissolve the solid. Gentle heating and stirring may be required to facilitate dissolution.
-
Precipitation: While stirring the solution, slowly add the 1M sodium hydroxide solution dropwise. A brown precipitate of palladium hydroxide (Pd(OH)₂) will begin to form.[1]
-
pH Adjustment: Monitor the pH of the solution using a pH meter or pH paper. Continue adding sodium hydroxide until the pH of the solution is between 8 and 10 to ensure complete precipitation.
-
Separation: Allow the precipitate to settle. Separate the solid precipitate from the liquid by filtration using a funnel and filter paper.
-
Washing: Wash the collected precipitate with a small amount of deionized water to remove any residual soluble impurities.
-
Collection and Storage: Carefully transfer the filtered palladium hydroxide precipitate into a designated and clearly labeled hazardous waste container. The container should be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2]
-
Final Disposal: The sealed container of palladium hydroxide waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, regional, and national regulations.[1][2] Do not flush the waste down the drain or dispose of it in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Palladium(II) iodide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Palladium(II) iodide, including operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Tight-fitting safety glasses or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves; nitrile gloves are recommended.[3][4] Always consult the glove manufacturer for compatibility. |
| Skin and Body Protection | Protective Clothing | Flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[4] Long pants and closed-toe shoes are mandatory.[4] |
| Respiratory Protection | Respirator | A dust respirator (e.g., N95) is suggested, especially when dust is generated.[4] In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[1][2]
Hazard Identification and First Aid
This compound presents several hazards that require immediate attention in case of exposure.
| Hazard | Description | First Aid Measures |
| Skin Irritation | Causes skin irritation.[2] May cause an allergic skin reaction.[3] | Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[1] |
| Eye Irritation | Causes serious eye irritation.[2] | Rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3] |
| Inhalation | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] Vapors can irritate the respiratory system.[3] | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[3] |
| Ingestion | May cause chemical burns in the mouth, esophagus, and stomach.[3] | Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting.[3] Seek immediate medical attention.[3] |
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step procedure for the safe handling of this compound from preparation to disposal.
Detailed Protocols
Spill Cleanup Protocol:
In the event of a small spill (<1 L), and if you are trained to do so, follow these steps:
-
Evacuate the immediate area and alert others.[4]
-
Ensure you are wearing the appropriate PPE as detailed above.
-
Confine the spill to a small area using a spill kit or absorbent material.[4]
-
Carefully sweep up the spilled solid, minimizing dust generation.[1]
-
Place the collected material into a suitable, sealed container for disposal.[1][2]
-
Decontaminate the area with plenty of water.[3]
-
For large spills (>1 L), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
Waste Disposal Protocol:
-
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.[2]
-
Collect all waste in a clearly labeled, suitable, and closed container.[1]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's waste management guidelines.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][4]
-
Dispose of the waste through a licensed waste disposal service in accordance with local, regional, and national regulations.[2][3] Do not flush down the drain or dispose of in regular trash.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
